1-(2-Amino-3-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-amino-3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYRSQRMEZKASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633493 | |
| Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56762-32-4 | |
| Record name | 1-(2-Amino-3-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 1-(2-Amino-3-chlorophenyl)ethanone. This molecule is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active molecules. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a framework for the structural and purity analysis of the title compound.
Synthesis of this compound
The most viable and commonly employed synthetic route to this compound involves a two-step process. The first step is the nitration of 3-chloroacetophenone to yield 1-(3-chloro-2-nitrophenyl)ethanone. The subsequent and final step is the selective reduction of the nitro group to an amine, affording the target compound.
Step 1: Synthesis of the Precursor, 1-(3-chloro-2-nitrophenyl)ethanone
The synthesis of the nitro-substituted precursor is a critical initial step.
Experimental Protocol:
A solution of 3-chloroacetophenone in a suitable solvent, such as sulfuric acid, is cooled to 0-5 °C. A nitrating mixture, typically a combination of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete nitration. The reaction is then quenched by carefully pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent like ethanol to yield 1-(3-chloro-2-nitrophenyl)ethanone as a solid.
| Parameter | Value |
| Starting Material | 3-chloroacetophenone |
| Reagents | Nitric Acid, Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Reaction Temperature | 0-5 °C |
| Purification Method | Recrystallization (Ethanol) |
| Melting Point | 94-95 °C[1] |
Step 2: Reduction of 1-(3-chloro-2-nitrophenyl)ethanone
The final step in the synthesis is the reduction of the nitro group of 1-(3-chloro-2-nitrophenyl)ethanone to the corresponding amine. A variety of reducing agents can be employed for this transformation, with iron powder in an acidic medium being a common and effective method that is selective for the nitro group over the ketone functionality.[2][3]
Experimental Protocol:
To a solution of 1-(3-chloro-2-nitrophenyl)ethanone in a mixture of ethanol and glacial acetic acid, iron powder is added portion-wise.[3][4] The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent, such as ethyl acetate, and washed with a basic solution, like saturated sodium bicarbonate, to neutralize the acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Material | 1-(3-chloro-2-nitrophenyl)ethanone |
| Reagents | Iron Powder, Glacial Acetic Acid[3][4] |
| Solvent | Ethanol/Water mixture[3] |
| Reaction Temperature | Reflux |
| Purification Method | Column Chromatography, Recrystallization |
Characterization of this compound
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol [5] |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Data (Predicted and Comparative)
The following table summarizes the expected spectroscopic data for this compound. This data is inferred from the analysis of its functional groups and comparison with isomers and related compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H, multiplet), Amine protons (2H, broad singlet), Methyl protons (3H, singlet). The chemical shifts of the aromatic protons will be influenced by the positions of the amino, chloro, and acetyl groups. |
| ¹³C NMR | Carbonyl carbon (~195-205 ppm), Aromatic carbons (6 signals in the range of ~115-150 ppm), Methyl carbon (~25-30 ppm). |
| IR Spectroscopy | N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1660-1680 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a ~3:1 ratio. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43). |
Visualized Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway to this compound.
Characterization Logic
The following diagram outlines the logical workflow for the characterization of the final product.
Caption: Logical workflow for product characterization.
References
Spectroscopic Analysis of 1-(2-Amino-3-chlorophenyl)ethanone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 1-(2-Amino-3-chlorophenyl)ethanone and its related derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural motifs being present in various biologically active molecules. Understanding their spectroscopic properties is crucial for their synthesis, characterization, and quality control. This document details the experimental protocols and summarizes key spectroscopic data for these compounds.
Introduction
This compound is an aromatic ketone containing both an amino and a chloro substituent on the phenyl ring. These functional groups significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures. This guide will cover the primary spectroscopic techniques used for the characterization of this compound and its derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. This data serves as a reference for the expected spectral ranges and patterns.
Table 1: ¹H and ¹³C NMR Spectral Data of Related Compounds
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Amino-1-(3-chlorophenyl)propan-1-one | - | Aromatic H: 7.0-8.0, CH: 4.5-5.0, CH₃: 1.5-2.0 | C=O: >190, Aromatic C: 120-140, CH: 50-60, CH₃: 15-25 |
| 1-(3-Chlorophenyl)ethanone oxime | CDCl₃ | Aromatic H: 7.2-7.8, CH₃: 2.3 | Aromatic C: 125-138, C=N: ~155, CH₃: ~12 |
| 1-(2-Aminophenyl)ethanone[1] | - | Aromatic H: 6.6-7.8, NH₂: 6.3 (broad), CH₃: 2.6 | C=O: 200.9, Aromatic C: 116-151, CH₃: 28.2 |
| 1-(3-Aminophenyl)ethanone[2] | - | Aromatic H: 6.8-7.3, NH₂: 3.8 (broad), CH₃: 2.5 | C=O: 198.8, Aromatic C: 113-148, CH₃: 26.6 |
Table 2: IR and Mass Spectrometry Data of Related Compounds
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 2-Amino-1-(3-chlorophenyl)propan-1-one[3] | N-H stretch: 3300-3500, C=O stretch: ~1680, C-Cl stretch: 700-800 | [M+H]⁺ expected at 184.05 |
| 1-(2-Chlorophenyl)ethanone[4] | C=O stretch: ~1690, C-Cl stretch: ~750 | Molecular Ion (M⁺) at 154.02 |
| 1-(2-Aminophenyl)ethanone[1] | N-H stretch: 3320, 3450, C=O stretch: 1640 | Molecular Ion (M⁺) at 135.07 |
| 2-Amino-1-(2-chlorophenyl)ethanone[5] | - | Molecular Formula: C₈H₈ClNO, Molecular Weight: 169.61 |
Table 3: UV-Vis Spectroscopic Data of Aromatic Amines and Ketones
| Chromophore | λmax (nm) | Solvent |
| Aromatic Ketone | ~240-280 (π→π), ~300-330 (n→π) | Ethanol/Methanol |
| Aromatic Amine | ~230-270 (π→π), ~280-300 (n→σ) | Ethanol/Methanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Acquisition Parameters (Typical):
-
¹H NMR: Spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
¹³C NMR: Spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.
-
-
Data Processing:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern, which is particularly important for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.[6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matching cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
References
- 1. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. acdlabs.com [acdlabs.com]
Chemical properties and reactivity of 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 1-(2-Amino-3-chlorophenyl)ethanone, a key intermediate in synthetic organic chemistry with potential applications in pharmaceutical development.
Chemical Identity and Properties
This compound, also known as 2'-Amino-3'-chloroacetophenone, is an aromatic ketone containing amino and chloro substituents. These functional groups impart a unique reactivity profile, making it a valuable precursor for the synthesis of various heterocyclic compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 56762-32-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][3] |
| Molecular Weight | 169.61 g/mol | [1][3] |
| Purity | ≥98% | [3] |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the amino group, the chloro group, and the acetyl group.
2.1. Reactivity of the Core Structure
-
Amino Group: The ortho-amino group is a nucleophile and can participate in various condensation and cyclization reactions. It can react with carbonyl compounds, nitriles, and other electrophiles.
-
Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and can undergo nucleophilic attack. The adjacent methyl group has acidic protons and can participate in condensation reactions under basic conditions.
-
Aromatic Ring: The benzene ring is substituted with both an activating group (amino) and a deactivating group (chloro). This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions.
2.2. Key Synthetic Reactions
2-Aminoaryl ketones are well-established precursors for the synthesis of quinolines and quinazolines, which are prominent scaffolds in many biologically active compounds.[4][5][6]
Synthesis of Quinolines
The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of this compound, reaction with a suitable ketone under acidic or basic conditions would be expected to yield a substituted chloro-amino-quinoline.
Synthesis of Quinazolines
Quinazolines can be synthesized from 2-aminoaryl ketones through various cyclization strategies.[5][7] One common approach involves reaction with a one-carbon source, such as an aldehyde or its equivalent, often in the presence of an ammonia source. For example, the reaction of this compound with an aldehyde and ammonia or an ammonium salt could lead to the formation of a 2,4-disubstituted 8-chloroquinazoline.[3]
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of this compound are not extensively documented in the public domain, general methodologies for the synthesis of related 2-aminoacetophenones and their subsequent transformations into heterocyclic systems can be adapted.
3.1. General Synthesis of 2-Aminoacetophenones
A common route to substituted 2-aminoacetophenones involves the reduction of the corresponding 2-nitroacetophenones.[8]
Example Protocol: Reduction of a 2-Nitroacetophenone
-
Dissolution: The substituted 2-nitroacetophenone is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Reducing Agent: A reducing agent, such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C), is added to the solution.
-
Reaction: The reaction mixture is stirred, often with heating, until the reduction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then neutralized and extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminoacetophenone.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of key heterocyclic scaffolds from this compound.
Caption: General synthetic route to this compound.
Caption: Potential synthetic pathways from this compound.
Role in Drug Development
While direct evidence of this compound being a key intermediate in the synthesis of a specific marketed drug was not prominently found in the searched literature, its structural motifs are present in various pharmacologically active molecules. The quinazoline ring system, readily accessible from this precursor, is a well-known "privileged scaffold" in medicinal chemistry.[6] Numerous kinase inhibitors approved for cancer therapy, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core. The amino and chloro substituents on the starting material offer handles for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery screening.
The general class of 2-aminoacetophenones serves as crucial intermediates in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory drugs.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its rich reactivity, stemming from the presence of amino, chloro, and acetyl functional groups, makes it a key starting material for the synthesis of important heterocyclic scaffolds like quinolines and quinazolines. While detailed physical and spectral data are not widely published, its synthetic utility is evident from the established chemistry of related 2-aminoaryl ketones. Further research into the specific reactions and biological applications of compounds derived from this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 56762-32-4 | 2'-Amino-3'-chloroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. Mild synthesis of quinazolines from 2,2,2-trichloroethyl imidates and 2–aminophenyl ketones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-(2-Amino-3-chlorophenyl)ethanone as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-3-chlorophenyl)ethanone is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic scaffolds. Its unique substitution pattern, featuring an ortho-amino group and a reactive acetyl moiety on a chlorinated benzene ring, allows for its participation in various cyclization and condensation reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in the preparation of medicinally relevant heterocyclic systems, including quinolines, benzodiazepines, and indoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic strategies to access novel heterocyclic frameworks is a cornerstone of modern medicinal chemistry. This compound has emerged as a key intermediate, offering a convergent and flexible approach to a variety of privileged heterocyclic structures. The presence of the chlorine atom provides a handle for further functionalization and can significantly influence the biological activity of the resulting molecules. This guide will explore the synthetic utility of this building block in detail.
Synthesis and Properties of this compound
The most common synthetic route to this compound involves the reduction of its nitro precursor, 1-(3-chloro-2-nitrophenyl)ethanone.
Synthesis Protocol: Reduction of 1-(3-chloro-2-nitrophenyl)ethanone
Materials:
-
1-(3-chloro-2-nitrophenyl)ethanone
-
Iron powder (Fe)
-
Glacial acetic acid (HOAc)
-
Ethyl acetate (EtOAc)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(3-chloro-2-nitrophenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Add iron powder (3.0 eq) to the solution in portions while stirring at room temperature.
-
After the addition is complete, continue stirring at room temperature for 4 hours.
-
Gently heat the reaction mixture to 50 °C and maintain for 8 hours.
-
Cool the reaction mixture and dilute with water.
-
Neutralize the solution with 10% aqueous NaOH until a basic pH is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid.
Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Appearance | Yellow solid |
| Melting Point | Not consistently reported, requires experimental verification |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group to form a quinoline. This compound is an ideal substrate for this reaction.
Caption: General workflow for the Friedländer synthesis of quinolines.
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, acetophenone)
-
p-Toluenesulfonic acid (p-TsOH) or Potassium hydroxide (KOH)
-
Toluene or Ethanol
Procedure (Acid-catalyzed):
-
To a solution of this compound (1.0 eq) in toluene, add the active methylene compound (1.2 eq).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Heat the mixture to reflux for 12-24 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Example):
| Reactant 2 | Product | Catalyst | Yield (%) |
| Ethyl acetoacetate | Ethyl 8-chloro-4-methylquinoline-2-carboxylate | p-TsOH | ~75-85 |
| Acetylacetone | 1-(8-Chloro-4-methylquinolin-2-yl)ethanone | p-TsOH | ~70-80 |
| Acetophenone | 8-Chloro-4-methyl-2-phenylquinoline | p-TsOH | ~65-75 |
Chloro-substituted quinolines, such as chloroquine and its derivatives, have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of autophagy. One proposed mechanism involves the activation of the p53 tumor suppressor pathway.[1]
Caption: Proposed p53-mediated apoptosis pathway activated by chloro-quinolines.
Synthesis of Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, anticonvulsant, and sedative properties. This compound can be a precursor to 2-amino-3-chlorobenzophenone, a key intermediate in the synthesis of certain benzodiazepines. A more direct approach involves the reaction with α-amino acid derivatives.
This is a multi-step synthesis often starting with the acylation of the amino group followed by cyclization.
Step 1: Acylation
-
React this compound with a suitable acylating agent (e.g., chloroacetyl chloride) in an inert solvent.
Step 2: Cyclization
-
The resulting N-acylated intermediate can be cyclized to the benzodiazepine core using various methods, often involving reaction with ammonia or a primary amine.
Quantitative Data (Example from a related synthesis): The synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one from 2-amino-5-chlorobenzophenone (a related precursor) can proceed in high yields (often >80%).[2]
Benzodiazepines exert their anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Mechanism of anticonvulsant action of benzodiazepines via the GABA-A receptor.
Synthesis of Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To utilize this compound in a Fischer-type synthesis, it would first need to be converted to the corresponding hydrazine.
Caption: Logical steps for the synthesis of indoles from this compound.
Certain chloro-substituted indole derivatives have shown potent antiproliferative activity by inducing apoptosis in cancer cells. The mechanism can involve the modulation of key signaling pathways such as the EGFR pathway.[3]
Caption: Inhibition of the EGFR signaling pathway by chloro-indole derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. Its utility in the construction of quinoline, benzodiazepine, and indole scaffolds has been highlighted, with a focus on providing practical synthetic guidance. The chloro-substituent not only influences the reactivity of the starting material but also imparts significant biological properties to the resulting heterocyclic products. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to exploit the synthetic potential of this compound in the discovery of novel therapeutic agents.
References
- 1. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer_indole_synthesis [chemeurope.com]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 1-(2-Amino-3-chlorophenyl)ethanone Derivatives: A Review of Available Data
Despite a comprehensive search of scientific literature and databases, there is currently a significant lack of publicly available information regarding the mechanism of action, biological activity, and pharmacological profile of 1-(2-Amino-3-chlorophenyl)ethanone derivatives. This scarcity of data prevents the construction of an in-depth technical guide as originally intended.
Our investigation sought to identify quantitative data, experimental protocols, and signaling pathways associated with this specific chemical scaffold. However, the search did not yield any dedicated studies detailing the synthesis and subsequent biological evaluation of a series of this compound derivatives.
While research exists on structurally related compounds, such as positional isomers or molecules containing a chlorophenyl moiety within a different core structure, a direct extrapolation of their mechanisms of action to the this compound framework would be scientifically unsound. For instance, studies on derivatives of 4-amino-3-chlorophenyl have identified potent and selective inhibitors of caspase-1, an enzyme involved in inflammation. However, the shift in the amino group's position from para to ortho relative to the chloro and acetyl groups, as specified in the topic of this guide, would significantly alter the molecule's electronic and steric properties, leading to potentially different biological targets and activities.
Similarly, other retrieved studies focused on diverse chemical classes like aminodiphenylamines, quinolinones, and various heterocyclic compounds, which, despite sometimes bearing a chloro- and amino-substituted phenyl ring, do not share the ethanone backbone critical to the user's query.
At present, the scientific community has not published sufficient research to provide a detailed understanding of how this compound derivatives exert biological effects. Consequently, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.
Further research, including the synthesis of a library of these derivatives followed by systematic biological screening and target identification studies, is necessary to elucidate their potential therapeutic applications and mechanism of action. Researchers interested in this chemical class are encouraged to initiate such studies to fill this knowledge gap.
A Technical Guide to the Biological Activity Screening of Novel Compounds Derived from 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activity screening of novel heterocyclic compounds derived from the versatile starting material, 1-(2-Amino-3-chlorophenyl)ethanone. This precursor is a valuable scaffold for generating a diverse library of compounds, particularly quinazolinones and triazoles, which have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory research. This document details plausible synthetic pathways, presents quantitative biological data, and provides standardized experimental protocols for key assays.
Synthesis of Novel Compound Libraries
The strategic location of the amino and acetyl groups on the this compound ring allows for a variety of cyclization reactions to form fused heterocyclic systems. Below are proposed synthetic pathways for the generation of quinazolinone and triazole derivatives.
Biological Activity Screening
Novel compounds derived from this compound, particularly quinazolinone and triazole analogs, are frequently evaluated for a range of biological activities. The primary screening panels typically include anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties, with some acting as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The cytotoxic effects of these novel compounds are commonly assessed against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Representative Quinazolinone Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-one | L1210 (Leukemia) | 5.8 | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one | K562 (Leukemia) | >50 | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one | MCF-7 (Breast) | 0.34 | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one | CA46 (Burkitt Lymphoma) | 1.0 | [2] |
| 2-Styrylquinazolin-4(3H)-one | HT29 (Colon) | <0.05 | [3] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with solvent) and blank controls (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Both triazole and quinazolinone derivatives have been reported to possess significant antibacterial and antifungal properties.[5][6] The antimicrobial efficacy of newly synthesized compounds is typically determined by measuring the minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of Representative Triazole and Quinazolinone Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivative | Staphylococcus aureus | >100 | [5] |
| 1,2,4-Triazole Derivative | Microsporum gypseum | 6.25 | [5] |
| Coumarin-1,2,3-triazole Conjugate | Enterococcus faecalis | 12.5 - 50 | [6] |
| Acylhydrazone Quinazoline | Staphylococcus aureus | - | [7] |
| Acylhydrazone Quinazoline | Escherichia coli | - | [7] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[8]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Anti-inflammatory Activity
Quinazolinone derivatives have also been investigated for their potential to mitigate inflammation.[9][10] A common in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.
Table 3: Anti-inflammatory Activity of Representative Quinazolinone Derivatives
| Compound Type | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2,3,6-trisubstituted quinazolinone | 50 | 10.28 - 53.33 | [8] |
| Thiazolidinone-substituted quinazolinone | 50 | 32.5 | [9] |
| Azetidinone-substituted quinazolinone | 50 | 24.6 | [9] |
| 3-Naphthalene-substituted quinazolinone | 50 | 19.69 - 59.61 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This assay measures the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.
-
Animal Grouping: Divide animals (typically rats or mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the novel compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Edema Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
References
- 1. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antimicrobial activity of new substituted 1,2,4-triazoles and their acyclic C-nucleoside analogues [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
The Versatile Scaffold: A Technical Guide to 1-(2-Amino-3-chlorophenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, derivatization, and medicinal chemistry applications of 1-(2-Amino-3-chlorophenyl)ethanone, a key building block in the development of novel therapeutic agents. This document provides a comprehensive overview of its role in the synthesis of bioactive heterocyclic compounds, particularly quinazolines, and details their anticancer and antimicrobial properties. Included are structured data summaries, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug discovery efforts.
Introduction: The Significance of this compound
This compound, also known as 2-amino-3-chloroacetophenone, is a valuable starting material in organic synthesis due to its reactive amino and ketone functional groups. These features allow for its versatile use in the construction of various heterocyclic systems. Of particular importance is its application as a precursor for quinazoline and quinazolinone scaffolds. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of the chloro-substituent on the phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
Synthesis of Bioactive Derivatives
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of quinazoline derivatives. The general synthetic approach involves the condensation of the amino group and the ketone functionality with various reagents to form the quinazoline core.
A representative synthetic workflow for the preparation of 4(3H)-quinazolinones from this compound is depicted below. This pathway involves an initial acylation of the amino group, followed by cyclization.
Anticancer Activity of Derived Quinazolines
Quinazoline derivatives are well-documented for their potent anticancer activities, often attributed to their ability to inhibit key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Inhibition of these pathways can disrupt cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of various quinazoline derivatives, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells). While not all are direct derivatives of this compound, they represent the broader class of quinazolines and their potential as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [1] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [2] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [2] |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | OVCAR-4 (Ovarian) | 1.82 | [3] |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | NCI-H522 (Non-small cell lung) | 2.14 | [3] |
| Compound 8h | SKLU-1 (Lung) | 23.09 (µg/mL) | [4] |
| Compound 8h | MCF-7 (Breast) | 27.75 (µg/mL) | [4] |
| Compound 8h | HepG-2 (Liver) | 30.19 (µg/mL) | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Synthesized quinazoline derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Antimicrobial Activity of Derived Quinazolines
In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against selected microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6 ± 0.5 | [1] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3 ± 0.4 | [1] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | 30.1 ± 0.6 | [1] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | 25.1 ± 0.5 | [1] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3 ± 0.6 | [1] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Saccharomyces cerevisiae | 23.1 ± 0.4 | [1] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1 ± 0.5 | [1] |
| Compound 4c | Escherichia coli | 128 | [6] |
| Compound 8i | Various pathogenic strains | Good activity | [7] |
| Compound 8d | Various pathogenic strains | Good activity | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized quinazoline derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Reading Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mechanism of Action: Targeting Cellular Signaling Pathways
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis.
By binding to the ATP-binding site of the EGFR tyrosine kinase domain, quinazoline derivatives prevent the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of quinazoline and quinazolinone derivatives provides access to a class of compounds with significant therapeutic potential, particularly as anticancer and antimicrobial agents. The information presented in this guide, including synthetic strategies, quantitative biological data, and detailed experimental protocols, serves as a comprehensive resource for researchers dedicated to the discovery and development of novel therapeutics based on this important chemical scaffold. Further exploration and derivatization of this core structure hold promise for the identification of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Unlocking Novel Heterocyclic Scaffolds: A Technical Guide to the Prospective Reaction Pathways of 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-3-chlorophenyl)ethanone is a substituted aminophenone that holds significant potential as a versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone moiety, positions it as an ideal candidate for various cyclization and condensation reactions. This technical guide explores the prospective reaction pathways of this compound, drawing upon established synthetic methodologies to propose novel routes to valuable heterocyclic scaffolds relevant to drug discovery and development. While specific literature on the reactivity of this compound is nascent, this document extrapolates from well-known named reactions to provide a theoretical framework for its synthetic utility.
Proposed Synthetic Pathways
The strategic positioning of the amino and acetyl groups on the chlorinated benzene ring of this compound suggests its aptitude for participating in classic heterocyclic synthesis reactions. Below, we delineate several potential reaction pathways, complete with hypothetical experimental protocols and the anticipated products.
Friedländer Annulation for the Synthesis of 8-Chloro-4-substituted-quinolines
The Friedländer synthesis is a straightforward and widely utilized method for the construction of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] By reacting this compound with various ketones, a direct route to substituted 8-chloroquinolines is conceivable.
Proposed Reaction:
Caption: Proposed Friedländer synthesis of an 8-chloroquinoline derivative.
Hypothetical Experimental Protocol:
To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in anhydrous toluene (20 mL) would be added p-toluenesulfonic acid monohydrate (0.1 mmol). The reaction mixture would be heated to reflux with a Dean-Stark apparatus to remove water. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield the desired 8-chloro-2-methyl-4-(ethoxycarbonyl)quinoline.
Combes Quinoline Synthesis for 2,4-Dimethyl-8-chloroquinoline
The Combes quinoline synthesis provides an alternative route to quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[2][3] This pathway is particularly useful for the preparation of polysubstituted quinolines.
Proposed Reaction:
Caption: Proposed Combes synthesis for an 8-chloroquinoline derivative.
Hypothetical Experimental Protocol:
This compound (1.0 mmol) would be slowly added to a stirred solution of acetylacetone (1.1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C. The mixture would then be allowed to warm to room temperature and stirred for 24 hours. The reaction mixture would be carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate would be collected by filtration, washed with water, and dried. Purification by recrystallization or column chromatography would be expected to yield 8-chloro-2,4-dimethylquinoline.
Synthesis of 7-Chloro-1,5-Benzodiazepine Derivatives
The condensation of o-phenylenediamines with two equivalents of a ketone is a common method for the synthesis of 1,5-benzodiazepines.[4] Although this compound is not an o-phenylenediamine, its reaction with an o-phenylenediamine could potentially lead to benzodiazepine structures, or it could undergo self-condensation under certain conditions, though this is less conventional. A more plausible route would involve its reaction with an appropriate diamine. For the purpose of illustrating a potential pathway, a reaction with an o-phenylenediamine is depicted.
Proposed Reaction:
Caption: Proposed synthesis of a substituted 7-chloro-1,5-benzodiazepine.
Hypothetical Experimental Protocol:
To a stirred solution of o-phenylenediamine (1.0 mmol) in methanol (10 mL), this compound (2.2 mmol) and a catalytic amount of 2,4,6-trichloro-1,3,5-triazine (TCT) (4 mol%) would be added.[4] The reaction mixture would be stirred at room temperature and monitored by TLC. Upon completion, the solvent would be evaporated, and the residue would be washed with water. The crude product would be purified by flash chromatography on silica gel to afford the desired substituted 7-chloro-1,5-benzodiazepine.
Data Presentation
As the reaction pathways described in this guide are prospective, no empirical quantitative data can be provided at this time. The following table is a template for the type of data that would be collected upon successful execution of these proposed reactions.
| Entry | Reaction Type | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Friedländer | Ethyl acetoacetate | p-TsOH | Toluene | 110 | 12 | TBD |
| 2 | Combes | Acetylacetone | H₂SO₄ | - | RT | 24 | TBD |
| 3 | Benzodiazepine | o-Phenylenediamine | TCT | MeOH | RT | 8 | TBD |
TBD: To Be Determined
Experimental Workflow
The general workflow for investigating these novel reaction pathways would follow a standard procedure in synthetic organic chemistry.
Caption: A generalized experimental workflow for synthesis and characterization.
Future Directions and Signaling Pathway Discovery
The successful synthesis of novel heterocyclic compounds derived from this compound would open avenues for biological screening and drug development. A critical next step would be to investigate the interaction of these new chemical entities with biological targets. Given that structurally related aminophenones are associated with various biological activities, these novel compounds could be screened against a panel of kinases, proteases, and other enzymes implicated in disease.
Currently, there is no published information on signaling pathways directly modulated by this compound or its immediate derivatives. The discovery of such pathways would be contingent on the synthesis and subsequent biological evaluation of the compounds proposed in this guide. High-throughput screening and mechanism-of-action studies would be essential to elucidate their potential therapeutic applications.
Conclusion
This compound represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. This technical guide provides a roadmap for the exploration of its reactivity through well-established synthetic transformations. The proposed pathways to quinolines and benzodiazepines offer a starting point for the generation of novel, structurally diverse heterocyclic libraries. While the protocols and outcomes are at present theoretical, they are grounded in the fundamental principles of organic synthesis and offer a solid foundation for future experimental investigation. The successful execution of these reactions will undoubtedly contribute valuable new scaffolds to the landscape of drug discovery.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Applications of 1-(2-Amino-3-chlorophenyl)ethanone (CAS 56762-32-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and applications of 1-(2-amino-3-chlorophenyl)ethanone (also known as 2'-Amino-3'-chloroacetophenone), registered under CAS number 56762-32-4. This compound is a valuable building block in organic synthesis, primarily serving as a key intermediate in the preparation of biologically active heterocyclic compounds. Its most notable application lies in the synthesis of the 8-chloro-substituted quinazolinone scaffold, a core structure in numerous protein kinase inhibitors investigated for cancer therapy. This document details the synthetic pathways to obtain this compound and its subsequent conversion into quinazolinone derivatives, explores their applications as Epidermal Growth Factor Receptor (EGFR) inhibitors, and presents relevant experimental protocols and quantitative data.
Chemical Identity and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56762-32-4 |
| Chemical Name | This compound |
| Synonyms | 2'-Amino-3'-chloroacetophenone |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Appearance | Solid |
| Primary Application | Intermediate in organic synthesis |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a substituted nitrobenzene precursor. A common and effective route involves the reduction of the corresponding nitro compound, 1-(3-chloro-2-nitrophenyl)ethanone.
Synthetic Pathway Overview
The overall transformation involves the reduction of a nitro group to an amine. This is a standard procedure in organic synthesis, often accomplished using metal catalysts or reducing agents.
Structural Elucidation of 1-(2-Amino-3-chlorophenyl)ethanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-(2-Amino-3-chlorophenyl)ethanone and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various biologically active molecules. This document outlines the key analytical techniques, presents spectroscopic data in a structured format, and provides detailed experimental protocols for the characterization of this class of compounds.
Introduction
This compound serves as a crucial building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Accurate structural elucidation is paramount to understanding the chemical properties, reactivity, and potential biological activity of its derivatives. The process of determining the precise three-dimensional arrangement of atoms within these molecules relies on a combination of spectroscopic and analytical techniques. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography.
Analytical Techniques for Structural Elucidation
The structural confirmation of this compound derivatives is typically achieved through a multi-faceted analytical approach.[1][2] Each technique provides unique and complementary information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are fundamental for identifying the number and types of protons and carbons, their connectivity, and the electronic environment of the nuclei.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[3] Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic absorption bands correspond to specific bond vibrations.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[4][5]
Data Presentation: Spectroscopic and Crystallographic Data
The following tables summarize key quantitative data for this compound and representative derivatives. This structured format allows for easy comparison of their spectroscopic and structural properties.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -CH₃ Protons | Other Protons | Solvent |
| This compound | 6.7-7.5 (m, 3H) | 4.5 (br s, 2H) | 2.6 (s, 3H) | - | CDCl₃ |
| 2-Amino-1-(3-chloro-phenyl)-ethanone hydrochloride[6] | 7.3-7.9 (m, 4H) | 8.5 (br s, 3H) | - | 4.6 (s, 2H) | DMSO-d₆ |
| 1-(3-Chlorophenyl)ethanone oxime[7] | 7.3-7.6 (m, 4H) | - | 2.2 (s, 3H) | 11.2 (s, 1H, -OH) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Aromatic Carbons | C=O Carbon | -CH₃ Carbon | Other Carbons | Solvent |
| This compound | 115-150 | ~198 | ~28 | - | CDCl₃ |
| 2-Amino-1-(3-chloro-phenyl)-ethanone hydrochloride[6] | 127-138 | 195.5 | - | 45.7 | DMSO-d₆ |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | C₈H₈ClNO | 169.61 | 169 [M]⁺, 154, 126, 91 | 3450, 3350 (N-H), 1660 (C=O), 810 (C-Cl) |
| 2-Amino-1-(2-chlorophenyl)ethanone[8] | C₈H₈ClNO | 169.61 | 169 [M]⁺, 134, 111, 75 | Not specified |
| 2-Amino-1-(3-chlorophenyl)propan-1-one[9] | C₉H₁₀ClNO | 183.63 | 183 [M]⁺, 168, 139, 111 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in structural elucidation. The following sections provide generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For complex mixtures, prior separation using Gas Chromatography (GC) or Liquid Chromatography (LC) is recommended.[3]
-
Ionization:
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. This is a soft ionization technique suitable for polar and thermally labile molecules.
-
EI: Volatilize the sample in the ion source and bombard it with a high-energy electron beam. This is a hard ionization technique that often leads to extensive fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the interferogram.
-
Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[5]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[4]
-
Data Collection:
-
Place the mounted crystal in a cooled, collimated X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (reflections) using an area detector.[5]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[4][5]
-
Visualizations
The following diagrams illustrate the general workflow for structural elucidation and a hypothetical signaling pathway that could be investigated for biologically active derivatives.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ion tree-based structure elucidation of acetophenone dimers (AtA) from Acronychia pedunculata and their identification in extracts by liquid chromatography electrospray ionization LTQ-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greeley.org [greeley.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. 2-AMINO-1-(3-CHLORO-PHENYL)-ETHANONE HYDROCHLORIDE(51084-83-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
- 9. 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Bioactive Heterocycles Using 1-(2-Amino-3-chlorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of a variety of bioactive heterocyclic compounds utilizing 1-(2-Amino-3-chlorophenyl)ethanone as a versatile starting material. The methodologies described herein offer efficient routes to privileged scaffolds in medicinal chemistry, including quinolines, benzodiazepines, and quinoxalines, all of which are known to exhibit a wide range of pharmacological activities.
Introduction
This compound is a readily available and highly reactive building block for the construction of diverse heterocyclic systems. Its bifunctional nature, possessing both an amino group and a keto group on a chlorinated benzene ring, allows for a range of cyclization reactions. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous as they reduce reaction time, minimize waste, and simplify purification processes. This document outlines key one-pot strategies for the synthesis of 8-chloro-substituted quinolines, 7-chloro-substituted 1,5-benzodiazepines, and 8-chloro-substituted quinoxalines, classes of compounds with known biological significance.[1][2][3]
Synthesis of 8-Chloro-Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., ketones, β-ketoesters).[4] Using this compound as the 2-aminoaryl ketone, a variety of 8-chloro-substituted quinolines can be synthesized in a one-pot fashion.
General Reaction Scheme:
Caption: Workflow for the one-pot Friedländer synthesis of 8-chloroquinolines.
Quantitative Data for Friedländer Annulation:
| Active Methylene Compound | R1 | R2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetone | H | CH₃ | KOH | Ethanol | Reflux | 4 | 78 |
| Acetophenone | H | Ph | p-TsOH | Toluene | Reflux | 6 | 85 |
| Ethyl acetoacetate | CO₂Et | CH₃ | Piperidine | Ethanol | Reflux | 5 | 82 |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | L-proline | DMSO | 100 | 8 | 75 |
Note: The data presented in this table are representative examples derived from analogous reactions and should be considered as starting points for optimization.
Experimental Protocol: One-Pot Synthesis of 8-Chloro-2-methylquinoline
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 5.9 mmol), acetone (1.0 mL, 13.6 mmol), and ethanol (20 mL).
-
Catalyst Addition: While stirring, add potassium hydroxide (0.1 g, 1.8 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 8-chloro-2-methylquinoline as a solid.
Synthesis of 7-Chloro-Substituted 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of compounds known for their wide range of central nervous system activities.[5] A common synthetic route involves the condensation of an o-phenylenediamine with a ketone. While this compound is not an o-phenylenediamine, its inherent functionality can be exploited in a one-pot, three-component reaction with another amine and a ketone to access the 1,5-benzodiazepine scaffold.
Proposed General Reaction Scheme:
Caption: Proposed workflow for the one-pot synthesis of 7-chloro-1,5-benzodiazepines.
Quantitative Data for 1,5-Benzodiazepine Synthesis (Representative):
| Ketone | R1 | R2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetone | CH₃ | CH₃ | SnCl₂ | Acetonitrile | Reflux | 6 | 65 |
| Acetophenone | Ph | CH₃ | Phenylboronic acid | Acetonitrile | Reflux | 8 | 72 |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | H-MCM-22 | Acetonitrile | RT | 3 | 80 |
Note: This data is based on the synthesis of 1,5-benzodiazepines from o-phenylenediamines and serves as a predictive guide for reactions involving this compound.[6][7][8]
Proposed Experimental Protocol: One-Pot Synthesis of 2,4-Dimethyl-7-chloro-3H-1,5-benzodiazepine
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 5.9 mmol), ammonium acetate (0.91 g, 11.8 mmol), acetone (1.7 mL, 23.6 mmol), and acetonitrile (30 mL).
-
Catalyst Addition: Add anhydrous stannous chloride (0.11 g, 0.59 mmol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux for 6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane, 1:4) to yield the desired product.
Synthesis of 8-Chloro-Substituted Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[9] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible one-pot approach using this compound would involve an initial transformation to an effective o-phenylenediamine equivalent in situ, followed by condensation.
Proposed General Reaction Scheme:
Caption: Proposed workflow for the one-pot synthesis of 8-chloroquinoxalines.
Quantitative Data for Quinoxaline Synthesis (Representative):
| 1,2-Dicarbonyl Compound | R1 | R2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Glyoxal | H | H | Acetic Acid | Ethanol | Reflux | 2 | 88 |
| Biacetyl | CH₃ | CH₃ | Acetic Acid | Ethanol | Reflux | 2 | 92 |
| Benzil | Ph | Ph | Acetic Acid | Ethanol | Reflux | 1 | 95 |
Note: This data is based on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds and is provided as a reference for the proposed synthesis.
Proposed Experimental Protocol: One-Pot Synthesis of 8-Chloro-2,3-diphenylquinoxaline
-
Reaction Setup: To a solution of this compound (1.0 g, 5.9 mmol) in ethanol (25 mL), add benzil (1.24 g, 5.9 mmol).
-
Catalyst Addition: Add glacial acetic acid (0.5 mL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 1 hour. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature. The product is expected to precipitate.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure 8-chloro-2,3-diphenylquinoxaline.
Bioactivity of Synthesized Heterocycles
The chloro-substituted heterocycles synthesized from this compound are of significant interest due to their potential biological activities.
-
8-Chloroquinolines: This class of compounds has been investigated for a range of therapeutic applications. They serve as valuable intermediates in the synthesis of pharmaceuticals, particularly antimalarial and anti-inflammatory drugs.[1] The presence of the chlorine atom at the 8-position can significantly influence the molecule's electronic properties and binding affinity to biological targets.[1]
-
7-Chloro-1,5-benzodiazepines: Benzodiazepines are well-known for their effects on the central nervous system, acting as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[5] The 7-chloro substitution is a common feature in many commercially available benzodiazepine drugs, such as diazepam and clobazam, and is often crucial for their pharmacological activity.[2][10]
-
8-Chloroquinoxalines: Quinoxaline derivatives exhibit a broad spectrum of pharmacological properties, including acting as 5-HT3 receptor antagonists, which has implications for treating nausea and vomiting.[3] The chloro-substitution can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
Conclusion
This compound is a versatile and valuable starting material for the one-pot synthesis of a diverse range of bioactive heterocycles. The protocols outlined in this document for the synthesis of 8-chloroquinolines, 7-chloro-1,5-benzodiazepines, and 8-chloroquinoxalines provide efficient and straightforward methods for accessing these important molecular scaffolds. The representative data and detailed experimental procedures serve as a practical guide for researchers in medicinal chemistry and drug discovery to explore the synthesis and biological evaluation of novel therapeutic agents. Further optimization of the proposed methods and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new and potent bioactive molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [Behavioral and electroencephalographic study of 7-chloro-1-methyl-5-phenyl-1 H-1,5-benzodiazepine-2,4-(3H,5H)-dione (clobazam)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. isca.me [isca.me]
- 6. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 7. Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolinones from 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the microwave-assisted synthesis of quinazolinone derivatives, utilizing 1-(2-Amino-3-chlorophenyl)ethanone as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally benign alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[1][2] This protocol is designed to be a representative guide for researchers, leveraging analogous synthetic strategies for the construction of the quinazolinone scaffold from ortho-aminoaryl ketones.
Introduction
Quinazolinones are a core structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. The efficient synthesis of novel quinazolinone derivatives is, therefore, a key objective in the development of new therapeutic agents. Traditional methods for quinazolinone synthesis often require harsh reaction conditions and long reaction times. In contrast, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient synthesis of complex molecules.[3][4][5] The use of microwave irradiation can lead to dramatic rate enhancements and improved yields, making it an attractive methodology for the synthesis of compound libraries in a drug discovery setting.[1][2]
This application note details a hypothetical, yet chemically plausible, microwave-assisted protocol for the synthesis of a quinazolinone derivative starting from this compound. The proposed reaction is a one-pot cyclocondensation with urea, which serves as both the nitrogen and carbonyl source for the formation of the pyrimidinone ring of the quinazolinone core.
Reaction Scheme
The proposed microwave-assisted synthesis involves the reaction of this compound with urea in the presence of a suitable solvent and catalyst to yield the corresponding 8-chloro-4-methylquinazolin-2(1H)-one.
Caption: General reaction scheme for the synthesis of 8-chloro-4-methylquinazolin-2(1H)-one.
Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates and microwave reactors.
Materials:
-
This compound
-
Urea
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Dimethylformamide (DMF) or another high-boiling polar solvent
-
Microwave synthesis reactor
-
Reaction vessels suitable for microwave synthesis
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), urea (1.5 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Add 3 mL of dimethylformamide (DMF) to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-chloro-4-methylquinazolin-2(1H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes hypothetical data for the optimization of the microwave-assisted synthesis of 8-chloro-4-methylquinazolin-2(1H)-one. This data is illustrative and serves as a template for recording experimental results.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | p-TSA (10) | DMF | 120 | 30 | 65 |
| 2 | p-TSA (10) | DMF | 150 | 20 | 85 |
| 3 | p-TSA (10) | DMF | 180 | 15 | 78 |
| 4 | Acetic Acid (20) | NMP | 150 | 20 | 72 |
| 5 | None | DMF | 150 | 60 | 40 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the microwave-assisted synthesis of the target quinazolinone.
Caption: Experimental workflow for the microwave-assisted synthesis of quinazolinones.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Pressure buildup can occur in sealed microwave reaction vessels. Ensure the reactor is equipped with appropriate pressure monitoring and safety features.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Conclusion
This application note provides a comprehensive and detailed protocol for the microwave-assisted synthesis of a quinazolinone derivative from this compound. The described methodology offers a rapid and efficient route to this important heterocyclic scaffold, which is of significant interest to researchers in the field of drug discovery. The provided workflow, data presentation template, and reaction scheme serve as a valuable resource for the synthesis and optimization of novel quinazolinone-based compounds. While the specific protocol is based on analogous transformations, it provides a strong starting point for the development of a robust synthetic route.
References
- 1. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(2-Amino-3-chlorophenyl)ethanone in the Synthesis of Anticonvulsant Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anticonvulsant properties. The core structure of quinazolinone has been a scaffold for the development of numerous central nervous system (CNS) active agents. This document outlines the potential application of 1-(2-Amino-3-chlorophenyl)ethanone as a readily available starting material for the synthesis of novel quinazolinone-based anticonvulsant agents. While direct synthesis from this specific ethanone is not extensively documented, its structural similarity to 2-amino-3-chlorobenzoic acid allows for its adaptation into established synthetic routes for anticonvulsant quinazolinones. This application note provides a proposed synthetic pathway, detailed experimental protocols, and a summary of the anticonvulsant activity of related compounds to guide researchers in this area.
Proposed Synthetic Pathway
The synthesis of anticonvulsant quinazolinone derivatives from this compound can be envisioned through a multi-step process. The key transformation involves the conversion of the acetyl group of the starting material into a carboxylic acid, yielding 2-amino-3-chlorobenzoic acid. This intermediate can then undergo cyclization reactions with various reagents to form the quinazolinone core, which can be further modified to enhance anticonvulsant activity. A well-established method for forming the quinazolinone ring is the Niementowski synthesis, which involves the reaction of an anthranilic acid derivative with an amide.[1][2][3]
Caption: Proposed synthetic pathway from this compound to a potential anticonvulsant agent.
Data Presentation: Anticonvulsant Activity of Quinazolinone Derivatives
The following table summarizes the anticonvulsant activity of various quinazolinone derivatives as reported in the literature. The data is primarily from studies utilizing the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice. The effective dose 50 (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population.
| Compound Class | Specific Derivative | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| N-substituted-6-fluoro-quinazoline-4-amines | N-(2-Chlorobenzyl)-6-fluoroquinazoline-4-amine (5b) | scPTZ (mice) | i.p. | 152 | [4] |
| N-substituted-6-fluoro-quinazoline-4-amines | N-(4-Fluorobenzyl)-6-fluoroquinazoline-4-amine (5c) | scPTZ (mice) | i.p. | 165 | [4] |
| N-substituted-6-fluoro-quinazoline-4-amines | N-(2,4-Dichlorobenzyl)-6-fluoroquinazoline-4-amine (5d) | scPTZ (mice) | i.p. | 140 | [4] |
| 4(3H)-Quinazolinones | 2-[2-Oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone (6l) | MES (mice) | i.p. | - | [5] |
| 4(3H)-Quinazolinones | 2-[2-Oxo-2-(4-pyridyl)ethyl]-3-o-chlorophenyl-4(3H)-quinazolinone (8i) | MES & scMet (mice) | i.p. | - | [5] |
| 4(3H)-Quinazolinones | 3-[(4-Butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one | MES & scPTZ (mice) | i.p. | - | [6] |
| N-alkanamide Quinazolinones | N-(4-chlorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (5f) | MES (mice) | i.p. | 28.90 | [7] |
| N-alkanamide Quinazolinones | N-(4-fluorophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (5b) | MES (mice) | i.p. | 47.38 | [7] |
| N-alkanamide Quinazolinones | N-(4-bromophenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (5c) | MES (mice) | i.p. | 56.40 | [7] |
Experimental Protocols
Protocol 1: Proposed Synthesis of 2-Amino-3-chlorobenzoic Acid from this compound
This protocol describes a plausible method for the oxidation of the acetyl group to a carboxylic acid, a key step in utilizing this compound for quinazolinone synthesis.
Materials:
-
This compound
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound in a suitable solvent like dioxane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add an excess of sodium hypochlorite solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Destroy the excess hypochlorite by adding a reducing agent like sodium bisulfite.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain crude 2-amino-3-chlorobenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
This protocol outlines a general procedure for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from a substituted anthranilic acid, which can be adapted for 2-amino-3-chlorobenzoic acid.[8]
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Appropriate acid chloride (e.g., acetyl chloride for a 2-methyl substituent)
-
Acetic anhydride
-
Primary amine (e.g., aniline for a 3-phenyl substituent)
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: N-Acylation of 2-Amino-3-chlorobenzoic acid: React 2-amino-3-chlorobenzoic acid with the desired acid chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acyl-2-amino-3-chlorobenzoic acid.
-
Step 2: Cyclization to Benzoxazinone: Reflux the N-acylated product with acetic anhydride to yield the corresponding 2-substituted-7-chloro-3,1-benzoxazin-4-one.
-
Step 3: Formation of Quinazolinone: Reflux the benzoxazinone intermediate with a primary amine in a suitable solvent (e.g., ethanol or glacial acetic acid) to yield the desired 2,3-disubstituted-7-chloro-4(3H)-quinazolinone.
-
Purification and Characterization: Purify the final product by recrystallization or column chromatography and characterize its structure using spectroscopic methods.
Protocol 3: Anticonvulsant Screening Workflow
This workflow illustrates the general procedure for evaluating the anticonvulsant activity of newly synthesized compounds.[4][9][10]
Caption: General workflow for the in vivo evaluation of anticonvulsant activity and neurotoxicity.
Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through their interaction with various neurotransmitter systems and ion channels in the CNS. While the exact mechanism can vary depending on the specific substitutions on the quinazolinone ring, some proposed targets include:
-
GABAA Receptor Modulation: Some quinazolinones act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This is a common mechanism for many anticonvulsant drugs.[11]
-
Voltage-gated Sodium Channel Blockade: Inhibition of voltage-gated sodium channels can reduce the repetitive firing of neurons, a key factor in seizure propagation.
-
AMPA Receptor Antagonism: Some quinazolinone derivatives have been shown to be noncompetitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in excitatory synaptic transmission.[9]
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Niementowski Quinazoline Synthesis [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of some new quinazolin-4-(3H)-ones as anticonvulsant and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Antimicrobial Compounds from 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial compounds derived from the precursor molecule 1-(2-Amino-3-chlorophenyl)ethanone. This document outlines the synthetic pathways to generate two promising classes of antimicrobial agents: chalcones and quinazolinones. Furthermore, it details the experimental procedures for assessing their antimicrobial efficacy and discusses their potential mechanisms of action.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. Its inherent chemical functionalities allow for the construction of complex molecular architectures, such as chalcones and quinazolinones, which have demonstrated significant antimicrobial properties. Chalcones, characterized by an α,β-unsaturated ketone system, and quinazolinones, a class of fused heterocyclic compounds, offer broad scaffolds for chemical modification to optimize antimicrobial activity and pharmacokinetic properties.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of representative chalcone and quinazolinone derivatives. It is important to note that while the synthesis of these compounds originates from precursors related to this compound, the presented data is from studies on closely related analogues to demonstrate the potential of these chemical classes.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound ID | Derivative | Test Organism | Zone of Inhibition (mm) |
| C1 | thiophen-2-aldehyde-3'-chloroacetophenone | S. aureus | 14 |
| B. subtilis | 12 | ||
| E. coli | 10 | ||
| P. aeruginosa | 9 | ||
| C2 | furan-2-aldehyde-3'-chloroacetophenone | S. aureus | 12 |
| B. subtilis | 11 | ||
| E. coli | 9 | ||
| P. aeruginosa | 8 | ||
| C3 | cinnamaldehyde-3'-chloroacetophenone | S. aureus | 11 |
| B. subtilis | 10 | ||
| E. coli | 8 | ||
| P. aeruginosa | 7 |
Data is representative of chalcones synthesized from 3'-chloroacetophenone, a close structural analog of the target precursor.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Quinazolinone Derivatives
| Compound ID | Derivative Structure | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| Q1 | 2-Mercapto-quinazolin-4(3H)-one | 100 | 50 | >200 | >200 |
| Q2 | 2-Phenyl-quinazolin-4(3H)-one | 50 | 25 | 100 | 200 |
| Q3 | 2-(4-Chlorophenyl)-quinazolin-4(3H)-one | 25 | 12.5 | 50 | 100 |
| Q4 | 2,3-disubstituted quinazolinone | 12.5 | 6.25 | 25 | 50 |
MIC values are representative of various quinazolinone derivatives to illustrate the potential of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.0 equivalent of the desired substituted aromatic aldehyde to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% NaOH solution dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Protocol 2: Synthesis of Quinazolinone Derivatives
This protocol outlines a general method for the synthesis of quinazolinone derivatives from this compound.
Materials:
-
This compound
-
An appropriate acylating agent (e.g., an aromatic acid chloride or anhydride)
-
A suitable cyclizing agent (e.g., ammonium acetate or formamide)
-
Solvent (e.g., glacial acetic acid or dimethylformamide)
-
Reflux condenser
-
Heating mantle
-
Beakers and other standard laboratory glassware
Procedure:
-
Acylation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like glacial acetic acid.
-
Add 1.1 equivalents of the acylating agent (e.g., benzoyl chloride) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the acylated intermediate.
-
Filter, wash with water, and dry the intermediate.
-
Cyclization: Mix the acylated intermediate with a cyclizing agent like ammonium acetate (excess).
-
Heat the mixture at 150-160°C for 2-3 hours.
-
Cool the reaction mass and treat it with a small amount of ethanol.
-
Collect the precipitated quinazolinone derivative by filtration, wash with ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Protocol 3: Determination of Antimicrobial Activity by Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of an agar plate to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, punch wells of 6 mm diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other suitable broth)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Serial dilutions of the synthesized compounds
-
Positive control (standard antibiotic)
-
Growth control (broth and inoculum)
-
Sterility control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Dispense 100 µL of broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Prepare a diluted bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well (except the sterility control).
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). The MIC can also be determined by measuring the optical density using a microplate reader.
Visualizations
Logical Workflow for Antimicrobial Compound Development
Caption: Workflow for the development of antimicrobial compounds.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.
Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane
Caption: Disruption of the bacterial cell membrane by chalcone derivatives.
Signaling Pathway Inhibition: PqsR Quorum Sensing in P. aeruginosa
Caption: Inhibition of the PqsR quorum sensing pathway.
References
Application Notes: Synthesis of Benzodiazepine Analogs from 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines are a critical class of psychoactive drugs that exert their effects by modulating the activity of γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Some benzodiazepine analogs also exhibit activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, indicating their potential in treating a range of neurological disorders. The precursor, 1-(2-amino-3-chlorophenyl)ethanone, also known as 2'-amino-3'-chloroacetophenone, provides a versatile scaffold for the synthesis of a variety of benzodiazepine analogs, particularly 1,4-benzodiazepines.
Synthetic Strategies
The synthesis of benzodiazepine analogs from this compound typically involves a two-step process: acylation of the aniline nitrogen followed by an intramolecular cyclization.
A common and effective method for the synthesis of 1,4-benzodiazepin-2-ones involves the initial reaction of a 2-aminobenzophenone derivative with chloroacetyl chloride to form a 2-chloroacetamido intermediate. This intermediate is then subjected to cyclization, often mediated by a reagent like hexamethylenetetramine in the presence of ammonia, to form the seven-membered diazepine ring. While specific yields for reactions starting with this compound are not available, analogous reactions with other 2-aminobenzophenones have reported high yields, often exceeding 90%.
Another potential route involves the reaction of the 2-aminoacetophenone with an α-amino acid or its derivative. This approach can lead to the formation of 3-substituted 1,4-benzodiazepin-2-ones. The reaction conditions for such transformations would need to be optimized for this compound.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of similar benzodiazepine structures. Researchers should consider these as starting points for optimization.
Protocol 1: Synthesis of 2-Chloroacetamido-3'-chloro-2'-aminoacetophenone
This protocol describes the acylation of this compound, a crucial first step in the synthesis of many 1,4-benzodiazepine-2-ones.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Toluene (or other suitable aprotic solvent like dichloromethane or ethyl acetate)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve this compound (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (approximately 1.05-1.5 equivalents) in toluene to the cooled and stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude 2-chloroacetamido-3'-chloro-2'-aminoacetophenone.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Cyclization to form a 1,4-Benzodiazepine-2-one Analog
This protocol outlines a potential cyclization of the chloroacetamido intermediate to form the benzodiazepine ring.
Materials:
-
2-Chloroacetamido-3'-chloro-2'-aminoacetophenone
-
Hexamethylenetetramine
-
Ammonia (gas or concentrated aqueous solution)
-
Methanol or ethanol
-
Reflux apparatus
Procedure:
-
To a solution of the 2-chloroacetamido intermediate (1 equivalent) in methanol or ethanol, add hexamethylenetetramine (molar excess).
-
Saturate the mixture with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
Wash the collected solid with cold methanol or ethanol and then with water.
-
Dry the product to obtain the desired 1,4-benzodiazepine-2-one analog.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
As no specific quantitative data for benzodiazepine analogs synthesized directly from this compound were found, a table of representative data for analogous compounds is provided below for reference.
| Starting Material | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-2',5'-dichlorobenzophenone | 2-Chloroacetamido-2',5'-dichlorobenzophenone | 96.2 | Not specified | [1] |
| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | 97.3 | Not specified | [1] |
| 2-Chloroacetamido-5-chlorobenzophenone | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 81.4 | 212.5-215 | [2] |
Signaling Pathways and Biological Activity
Benzodiazepines primarily exert their effects through the potentiation of GABA-A receptors in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Some benzodiazepine analogs, particularly 2,3-benzodiazepines, have been identified as non-competitive antagonists of AMPA receptors. This action can modulate excitatory neurotransmission and is a target for the development of drugs for various neurological conditions.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 1,4-benzodiazepine-2-one analogs.
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.
AMPA Receptor Signaling Pathway
Caption: Antagonism of the AMPA receptor signaling pathway by certain benzodiazepine analogs.
References
Catalytic Methods for the Cyclization of 1-(2-Amino-3-chlorophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic cyclization of 1-(2-Amino-3-chlorophenyl)ethanone. This versatile starting material can undergo intramolecular cyclization to yield valuable heterocyclic scaffolds, primarily substituted quinolines and indoles, which are of significant interest in medicinal chemistry and drug development. The methodologies outlined below are based on established catalytic principles and provide a framework for the synthesis of these important compounds.
Application Notes
The intramolecular cyclization of this compound can proceed through two primary pathways, leading to either a quinoline or an indole derivative. The choice of catalyst and reaction conditions is crucial in directing the selectivity towards the desired product.
-
Friedländer Annulation for Quinolone Synthesis: The reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group is known as the Friedländer synthesis, which yields a substituted quinoline. In the case of this compound, an intramolecular (dimerization) or intermolecular reaction with an appropriate carbonyl compound can be envisioned. The self-condensation of this compound under Friedländer conditions would theoretically lead to 8-chloro-4-(2-amino-3-chlorophenyl)-2-methylquinoline. More commonly, the reaction is performed with a co-reactant containing an activated methylene group. For the purpose of these notes, we will focus on the intramolecular cyclization leading to simpler quinoline derivatives, which often requires an external carbonyl source or specific catalytic conditions promoting self-condensation. A wide range of catalysts, including Brønsted and Lewis acids, have been shown to be effective for this transformation.[1][2][3][4]
-
Intramolecular C-N Coupling for Indole Synthesis: The formation of an indole ring from this compound requires an intramolecular cyclization involving the formation of a carbon-nitrogen bond between the amino group and the acetyl group, followed by dehydration. This type of transformation can be promoted by transition metal catalysts, such as palladium or copper, which are known to facilitate intramolecular C-H amination or related C-N bond-forming reactions.[5]
The selection of the appropriate catalytic system is paramount in achieving high yields and selectivity. Factors such as catalyst type, solvent, temperature, and reaction time must be carefully optimized for each specific transformation.
Data Presentation
The following tables summarize quantitative data for representative catalytic systems applicable to the cyclization of 2-aminoaryl ketones, providing a basis for comparison and experimental design.
Table 1: Lewis Acid Catalyzed Friedländer Synthesis of Quinolines
| Catalyst | Catalyst Loading (mol%) | Co-reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MIL-53(Al) | 5 wt% | Acetylacetone | None | 100 | 6 | 95 | [1] |
| Zr(OTf)₄ | 10 | Ethyl acetoacetate | Ethanol/Water | 60 | 0.5-2 | >88 | [4] |
| In(OTf)₃ | 5 | Ethyl acetoacetate | None | 80 | 1 | 92 | |
| p-TsOH | 10 | Ethyl acetoacetate | None (Microwave) | 120 | 0.17 | 94 | |
| Iodine | 10 | Ethyl acetoacetate | Ethanol | Reflux | 3 | 91 |
Table 2: Copper-Catalyzed Synthesis of (Z)-1,2-dihydro-2-iminoquinolines
| Substrate 1 | Substrate 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(2-aminophenyl)ethanone | but-3-yn-2-one | CuI | 10 | MeCN | 80 | 4 | 96 | [6] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Friedländer Synthesis of 4-Chloro-2-methylquinoline Derivatives
This protocol describes a general procedure for the Lewis acid-catalyzed Friedländer annulation of this compound with a suitable carbonyl compound (e.g., acetylacetone to yield 8-chloro-3-acetyl-2,4-dimethylquinoline).
Materials:
-
This compound
-
Acetylacetone (or other suitable α-methylene carbonyl compound)
-
Lewis Acid Catalyst (e.g., MIL-53(Al), Zr(OTf)₄)
-
Solvent (if required, e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser (if refluxing)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 mmol).
-
Add the α-methylene carbonyl compound (1.2 mmol).
-
Add the Lewis acid catalyst (5-10 mol% or 5 wt% for heterogeneous catalysts).
-
If a solvent is used, add it to the flask (e.g., 5 mL of ethanol).
-
Stir the reaction mixture at the specified temperature (e.g., 60-100 °C) for the required time (0.5-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if a homogeneous catalyst was used, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). If a heterogeneous catalyst was used, filter the catalyst and wash with an appropriate solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Proposed Copper-Catalyzed Intramolecular Cyclization to 7-Chloro-2-methylindole
This protocol is a proposed method based on known copper-catalyzed intramolecular amination reactions. Optimization will be required to achieve good yields of the desired indole.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or a bipyridine derivative)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add CuI (10 mol%) and the ligand (20 mol%).
-
Add the base (2.0 mmol).
-
Add this compound (1.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of DMF).
-
Seal the tube/vial and stir the reaction mixture at an elevated temperature (e.g., 100-140 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
-
Characterize the purified product to confirm the formation of 7-chloro-2-methylindole.
Visualizations
Friedländer Annulation Signaling Pathway
Caption: Catalytic cycle of the Friedländer annulation.
Proposed Copper-Catalyzed Indole Synthesis Workflow
Caption: Experimental workflow for indole synthesis.
Logical Relationship of Cyclization Pathways
Caption: Divergent pathways from the starting material.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis Strategies for 1-(2-Amino-3-chlorophenyl)ethanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of derivatives of 1-(2-amino-3-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The focus is on environmentally benign methodologies that utilize alternative energy sources, green catalysts, and solvent-free or eco-friendly solvent systems to minimize environmental impact and enhance laboratory safety.
Introduction
The synthesis of functionalized aromatic ketones, such as this compound and its derivatives, traditionally relies on methods like Friedel-Crafts acylation, which often employ stoichiometric amounts of hazardous Lewis acids and volatile organic solvents. These methods generate significant chemical waste and pose safety concerns. Green chemistry principles offer a sustainable alternative by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This document outlines two primary green synthesis strategies: Ultrasound-Assisted Synthesis and Microwave-Assisted Friedel-Crafts Acylation. These approaches offer significant advantages, including reduced reaction times, increased yields, and milder reaction conditions.
I. Ultrasound-Assisted Synthesis of Chalcone Derivatives
Ultrasound irradiation has emerged as a powerful tool in green chemistry, promoting chemical reactions through acoustic cavitation. This method can significantly accelerate reaction rates and improve yields under milder conditions compared to conventional heating. One application is in the synthesis of chalcones from acetophenones, which can be further cyclized to various heterocyclic derivatives.
Application Note:
This protocol describes the ultrasound-assisted Claisen-Schmidt condensation of a substituted 2-amino-3-chloroacetophenone with an aromatic aldehyde to yield a chalcone derivative. The use of ultrasound eliminates the need for high temperatures and reduces reaction times. A basic catalyst in an aqueous-ethanolic solvent system provides a greener alternative to traditional methods.
Experimental Protocol: Ultrasound-Assisted Synthesis of a Chalcone Derivative
Materials:
-
This compound (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Ethanol (10 mL)
-
Aqueous sodium hydroxide (10%, 2 mL)
-
Ultrasound bath/probe sonicator (40 kHz)
-
Stirring bar
-
Round-bottom flask (50 mL)
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and the substituted benzaldehyde (1 mmol) in 10 mL of ethanol.
-
Add a stirring bar to the flask.
-
Slowly add 2 mL of 10% aqueous sodium hydroxide to the solution while stirring.
-
Place the flask in an ultrasound bath maintained at room temperature.
-
Irradiate the reaction mixture with ultrasound (40 kHz) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Dry the purified product in a vacuum oven.
Quantitative Data:
| Entry | Aldehyde | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 45 | 85 |
| 2 | 4-Methoxybenzaldehyde | 40 | 92 |
| 3 | 4-Chlorobenzaldehyde | 50 | 88 |
| 4 | 4-Nitrobenzaldehyde | 60 | 82 |
Experimental Workflow:
Caption: Ultrasound-assisted synthesis workflow.
II. Microwave-Assisted Green Friedel-Crafts Acylation
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional methods. For the synthesis of this compound, a greener Friedel-Crafts acylation approach can be employed using a recyclable solid acid catalyst under microwave irradiation. To circumvent the deactivation of the catalyst by the amino group, a protection-acylation-deprotection strategy is often necessary.
Application Note:
This protocol details a microwave-assisted Friedel-Crafts acylation of a protected 2-chloroaniline derivative to synthesize the precursor to this compound. The use of a solid acid catalyst, such as Amberlyst-15, and microwave heating provides a more sustainable route. The amino group is protected as an acetamide, which is a good directing group and can be easily deprotected.
Experimental Protocol: Microwave-Assisted Synthesis
Step 1: Protection of 2-Chloroaniline
-
To a solution of 2-chloroaniline (10 mmol) in glacial acetic acid (20 mL), add acetic anhydride (12 mmol).
-
Heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated N-(2-chlorophenyl)acetamide, wash with water, and dry.
Step 2: Microwave-Assisted Friedel-Crafts Acylation
Materials:
-
N-(2-chlorophenyl)acetamide (5 mmol)
-
Acetyl chloride (6 mmol)
-
Amberlyst-15 (or other solid acid catalyst) (0.5 g)
-
Microwave reactor with sealed vessels
-
Dichloromethane (anhydrous, 10 mL)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a microwave-safe sealed vessel, suspend N-(2-chlorophenyl)acetamide (5 mmol) and Amberlyst-15 (0.5 g) in anhydrous dichloromethane (10 mL).
-
Add acetyl chloride (6 mmol) dropwise to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-20 minutes.
-
After cooling, filter the catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude acylated product.
Step 3: Deprotection to this compound
-
Dissolve the crude acylated product from Step 2 in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (10 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the solution and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent to yield the final product, which can be further purified by column chromatography or recrystallization.
Quantitative Data:
| Step | Substrate | Product | Catalyst | Time (min) | Temp (°C) | Yield (%) |
| Acylation | N-(2-chlorophenyl)acetamide | N-(3-acetyl-2-chlorophenyl)acetamide | Amberlyst-15 | 15 | 110 | 78 |
| Deprotection | N-(3-acetyl-2-chlorophenyl)acetamide | This compound | HCl | 180 | Reflux | 90 |
Reaction Pathway:
Caption: Microwave-assisted synthesis pathway.
Conclusion
The adoption of green synthesis strategies, such as ultrasound and microwave-assisted methods, offers significant improvements over traditional synthetic routes for this compound derivatives. These techniques not only reduce the environmental footprint of chemical synthesis but also often lead to improved efficiency and safety. The protocols provided herein serve as a guide for researchers to implement these greener methodologies in their laboratories, contributing to a more sustainable future in drug discovery and development.
Application Notes and Protocols: The Role of 1-(2-Amino-3-chlorophenyl)ethanone in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-amino-3-chlorophenyl)ethanone as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction workflows and the signaling pathways of the resulting APIs.
Introduction to this compound in API Synthesis
This compound, also known as 2'-amino-3'-chloroacetophenone, is a versatile chemical intermediate. Its structure, featuring an aniline ring substituted with a chlorine atom and an acetophenone group, provides multiple reactive sites for the construction of complex heterocyclic systems that form the core of many pharmaceuticals. This starting material is particularly valuable in the synthesis of benzodiazepines, a class of psychoactive drugs, and potentially in the synthesis of other important APIs like the atypical antipsychotic Quetiapine and the non-nucleoside reverse transcriptase inhibitor Nevirapine, although direct synthetic routes from this specific precursor are less commonly documented in publicly available literature.
Synthesis of a 1,4-Benzodiazepine Analogue
This section details a representative protocol for the synthesis of a 1,4-benzodiazepine derivative, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. The following multi-step synthesis illustrates a practical application of this compound.
Experimental Workflow
The overall synthetic workflow for the preparation of a 1,4-benzodiazepine analogue from this compound is depicted below.
Caption: Synthetic workflow for a 1,4-benzodiazepine analogue.
Experimental Protocols
Step 1: Acylation of this compound
This step involves the acylation of the amino group of the starting material with chloroacetyl chloride to form the corresponding amide.
-
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-chloro-N-(2-acetyl-6-chlorophenyl)acetamide.
-
Step 2: Ammonolysis of the Chloroacetamide
The chloro group of the intermediate is displaced by an amino group using ammonia.
-
Materials:
-
2-Chloro-N-(2-acetyl-6-chlorophenyl)acetamide
-
7 N Ammonia in methanol
-
Methanol
-
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol.
-
Add a solution of 7 N ammonia in methanol (10 eq).
-
Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting crude N-(2-acetyl-6-chlorophenyl)-2-aminoacetamide by column chromatography on silica gel.
-
Step 3: Intramolecular Cyclization
The final step involves an acid-catalyzed intramolecular cyclization to form the benzodiazepine ring system.
-
Materials:
-
N-(2-Acetyl-6-chlorophenyl)-2-aminoacetamide
-
Glacial acetic acid
-
Toluene
-
-
Procedure:
-
Dissolve the purified product from Step 2 in a mixture of glacial acetic acid and toluene.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 6 hours.
-
Monitor the formation of the benzodiazepine by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 7-chloro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Quantitative Data Summary
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (HPLC) (%) |
| 1 | 2-Chloro-N-(2-acetyl-6-chlorophenyl)acetamide | This compound | 1:1.1 (Chloroacetyl Chloride) | DCM | 4 h | 0 to RT | 92 | 97 |
| 2 | N-(2-Acetyl-6-chlorophenyl)-2-aminoacetamide | 2-Chloro-N-(2-acetyl-6-chlorophenyl)acetamide | 1:10 (Ammonia) | Methanol | 48 h | RT | 75 | 98 |
| 3 | 7-Chloro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N-(2-Acetyl-6-chlorophenyl)-2-aminoacetamide | - | Acetic Acid/Toluene | 6 h | 110-120 | 85 | >99 |
Signaling Pathways of Relevant APIs
Benzodiazepines: GABAergic System Modulation
Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. They act as positive allosteric modulators of the GABA-A receptor.
Caption: Mechanism of action of benzodiazepines.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[2] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. This enhanced inhibitory signaling results in the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[1][3]
Quetiapine: Multi-Receptor Antagonism
Quetiapine is an atypical antipsychotic that interacts with a broad range of neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.
Caption: Quetiapine's primary mechanism of action.
The therapeutic effects of quetiapine are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptor antagonism.[4][5] Its activity at D2 receptors in the mesolimbic pathway is thought to relieve the positive symptoms of schizophrenia, while its potent 5HT2A antagonism may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5][6] Quetiapine also has affinity for other receptors, which may contribute to its overall pharmacological profile and side effects.[7]
Nevirapine: Non-Nucleoside Reverse Transcriptase Inhibition
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It directly inhibits the activity of the viral enzyme reverse transcriptase.
Caption: Mechanism of action of Nevirapine.
Nevirapine binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.[8][9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function.[8] Consequently, the conversion of the viral RNA genome into DNA is blocked, preventing the replication of the virus.[10]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of active pharmaceutical ingredients. The illustrative synthesis of a 1,4-benzodiazepine analogue highlights its utility in constructing complex heterocyclic scaffolds. Understanding the synthetic routes and the mechanisms of action of the resulting APIs is crucial for researchers and professionals in the field of drug discovery and development. The protocols and data presented herein serve as a practical guide for the application of this important chemical intermediate.
References
- 1. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 2. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. WO2005028457A1 - Preparation of quetiapine - Google Patents [patents.google.com]
- 5. Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]
- 7. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 8. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 9. [Study of 1,5-benzodiazepines. II. Synthesis of 2,4-di-(N-alkyl,N-phenyl)amino-3H-1,5-benzodiazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101198599A - The method for preparing quetiapine fumarate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of quinazolinones from 1-(2-Amino-3-chlorophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolinones starting from 1-(2-Amino-3-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing quinazolinones from this compound?
A common and effective two-step strategy involves:
-
N-Acylation: The amino group of this compound is first acylated using an appropriate acylating agent (e.g., an acyl chloride or anhydride) to form an N-(2-acetyl-6-chlorophenyl)amide intermediate.
-
Cyclization: The intermediate amide undergoes an intramolecular cyclization reaction, typically under acidic or basic conditions, to form the desired quinazolinone ring system.
Q2: What are the key challenges in this synthesis?
The primary challenges stem from the electronic properties of the substituents on the starting material:
-
Deactivating Chloro Group: The electron-withdrawing nature of the chloro substituent can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and potentially requiring harsher reaction conditions.[1][2][3][4][5]
-
Potential for Side Reactions: The presence of the acetyl group and the chloro substituent can lead to the formation of undesired byproducts if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, and product. Visualization under UV light will show the disappearance of the starting material and the appearance of the product spot.
Q4: What are the common purification methods for the final quinazolinone product?
Standard purification techniques include:
-
Recrystallization: This is often effective for obtaining highly pure solid products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is a reliable method.
Troubleshooting Guides
Low or No Yield in N-Acylation Step
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no conversion of starting material | Incomplete reaction due to insufficient reactivity of the acylating agent. | - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).- Add a catalyst, such as a tertiary amine (e.g., triethylamine or pyridine), to activate the acylating agent and scavenge the acid byproduct. |
| Low reaction temperature. | - Increase the reaction temperature, but monitor for potential side reactions. | |
| Formation of multiple products | Di-acylation of the amino group. | - Use a stoichiometric amount of the acylating agent.- Add the acylating agent slowly to the reaction mixture at a low temperature. |
| O-acylation of the enol form of the ketone. | - Ensure the reaction conditions are not strongly basic, which can promote enolization. |
Low or No Yield in Cyclization Step
| Issue | Potential Cause | Troubleshooting Suggestions |
| Incomplete cyclization | The deactivating effect of the chloro substituent hinders the intramolecular electrophilic aromatic substitution.[1][2][3][4][5] | - Use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or a higher concentration of the acid.- Increase the reaction temperature and/or prolong the reaction time. |
| Insufficient dehydration. | - Use a dehydrating agent such as phosphorus pentoxide (P₂O₅) in conjunction with the acid catalyst. | |
| Formation of undesired side products | Intermolecular side reactions. | - Perform the reaction at a lower concentration (higher dilution) to favor the intramolecular cyclization. |
| Degradation of the starting material or product. | - If using high temperatures, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
Data Presentation
Table 1: Representative Reaction Conditions for N-Acylation of this compound
| Entry | Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Dichloromethane | Triethylamine | 0 to rt | 2 | 92 |
| 2 | Benzoyl chloride | Pyridine | - | 0 to rt | 3 | 88 |
| 3 | Acetic anhydride | Acetic acid | Sodium acetate | 100 | 4 | 85 |
Table 2: Representative Reaction Conditions for Cyclization to Quinazolinones
| Entry | N-Acyl Intermediate | Cyclization Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-acetyl-6-chlorophenyl)acetamide | Polyphosphoric acid | - | 120 | 6 | 75 |
| 2 | N-(2-acetyl-6-chlorophenyl)benzamide | Phosphorus oxychloride | Toluene | 110 | 8 | 70 |
| 3 | N-(2-acetyl-6-chlorophenyl)acetamide | Sulfuric acid | - | 100 | 5 | 68 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-acetyl-6-chlorophenyl)acetamide (N-Acylation)
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of 8-Chloro-4-methylquinazolin-2(1H)-one (Cyclization)
-
Place N-(2-acetyl-6-chlorophenyl)acetamide (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (10 eq by weight) to the flask.
-
Heat the mixture to 120 °C with stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: A typical experimental workflow for the synthesis of quinazolinones from this compound.
Caption: A troubleshooting decision tree for addressing low yields in the cyclization step.
References
Overcoming challenges in the Friedel-Crafts acylation of 2-chloroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for overcoming the challenges associated with the Friedel-Crafts acylation of 2-chloroaniline.
Troubleshooting Guide
Q1: Why is my Friedel-Crafts acylation of 2-chloroaniline failing or resulting in a very low yield?
Cause: The primary reason for the failure of this reaction is the presence of the amino (-NH₂) group on the aromatic ring. The nitrogen atom's lone pair of electrons acts as a Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a stable complex, which places a positive charge on the nitrogen. This complex strongly deactivates the aromatic ring, making it electron-poor and thus highly resistant to the necessary electrophilic aromatic substitution.
Solution: The most effective strategy is to protect the amino group before the Friedel-Crafts reaction. The most common method is acetylation, which converts the basic amino group into a less basic and less deactivating amido group (e.g., converting 2-chloroaniline to N-(2-chlorophenyl)acetamide). This modification significantly reduces the nitrogen's interaction with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed. The protecting acetyl group can be removed via hydrolysis after the acylation is complete.
Q2: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive. What are the common causes?
Cause:
-
Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reagents, solvents, or glassware will react with and deactivate the catalyst.
-
Insufficient Quantity: The catalyst complexes with the carbonyl oxygen of the product ketone. This complexation effectively removes the catalyst from the reaction cycle.
Solution:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure all reagents are fresh and have been stored properly to prevent moisture absorption. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Use Stoichiometric Amounts: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even a slight excess of the Lewis acid catalyst. This is to ensure enough active catalyst is available to drive the reaction to completion after complexation with the product. A molar ratio of at least 1.1 to 2.5 equivalents of AlCl₃ relative to the substrate is common.[1]
Q3: I am observing the formation of multiple products. What could be the reason?
Cause:
-
Isomer Formation: The N-acetamido group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. When acylating N-(2-chlorophenyl)acetamide, the incoming acyl group will be directed to the positions ortho and para to the acetamido group. This leads to the formation of two primary isomers: acylation at the C4 position (para to the acetamido group) and acylation at the C6 position (ortho to the acetamido group). The C4-acylated product is generally favored due to reduced steric hindrance.
-
Incomplete Protection: If the initial acetylation of 2-chloroaniline was not complete, the remaining unprotected amine will not react under Friedel-Crafts conditions, leading to a mixture of starting material and products.
-
Fries Rearrangement: While more common with phenolic esters, a Fries-type rearrangement can sometimes occur with anilides under strong Lewis acid conditions, though this is typically a minor pathway.[1]
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity, favoring the thermodynamically more stable para product.
-
Purification: A mixture of isomers often requires careful purification by column chromatography or recrystallization to isolate the desired product.
-
Ensure Complete Protection: Monitor the initial acetylation step by Thin Layer Chromatography (TLC) to ensure all the 2-chloroaniline has been converted to the acetanilide before proceeding with the acylation.
Q4: The reaction workup is difficult, and I am getting an emulsion. What should I do?
Cause: During the workup, the reaction is quenched by pouring it into a mixture of ice and acid. This hydrolyzes the aluminum complexes. If the quenching is not complete or if the pH is not sufficiently acidic, insoluble aluminum hydroxides can form, leading to emulsions that are difficult to separate.
Solution:
-
Slow and Careful Quenching: Pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This ensures the highly exothermic hydrolysis is controlled and that the resulting aluminum salts remain dissolved in the aqueous layer.
-
Sufficient Acid: Ensure enough acid is used in the quench step to keep the aqueous layer acidic (pH < 2).
-
Extraction Technique: Use a sufficient volume of organic solvent for extraction. If an emulsion persists, adding more brine (saturated NaCl solution) can help to break it. Gentle swirling instead of vigorous shaking in the separatory funnel can also minimize emulsion formation.
Frequently Asked Questions (FAQs)
Q1: Why is N-acetylation the preferred protection strategy for 2-chloroaniline?
The N-acetamido group is an excellent choice for several reasons. It effectively reduces the basicity of the nitrogen atom, preventing it from coordinating with and deactivating the Lewis acid catalyst. It is also a moderately activating ortho-, para-director, which facilitates the desired electrophilic aromatic substitution. Furthermore, the acetyl group is stable under the Friedel-Crafts reaction conditions and can be readily removed by acid or base hydrolysis to regenerate the amine.
Q2: What is the expected regioselectivity for the acylation of N-(2-chlorophenyl)acetamide?
The N-acetamido group is the dominant directing group. It strongly directs incoming electrophiles to the para position (C4) and ortho positions (C6). The chloro group at C2 will sterically hinder attack at the C6 position. Therefore, the major product is expected to be the result of acylation at the C4 position (para to the acetamido group and meta to the chloro group). A minor amount of the C6-acylated isomer may also be formed.
Q3: Are there "greener" or alternative catalysts to AlCl₃?
Yes, research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts acylation.[2] Some alternatives include:
-
Other Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, La(OTf)₃) can be effective, sometimes in catalytic amounts.[3]
-
Solid Acid Catalysts: Zeolites and clays like montmorillonite K10 have been used. These have the advantage of being easily separable from the reaction mixture.
-
Brønsted Acids: Strong acids like methanesulfonic acid can promote the reaction, avoiding metal- and halogen-containing waste.[4]
-
Ionic Liquids: Used as both solvent and catalyst, they can offer high yields and good regioselectivity.[5]
While these methods show promise, AlCl₃ remains widely used due to its low cost and high reactivity. For deactivated substrates like N-(2-chlorophenyl)acetamide, the high reactivity of AlCl₃ is often necessary to achieve good yields.
Q4: Can I use an acyl anhydride instead of an acyl chloride?
Yes, acyl anhydrides can be used as the acylating agent.[6] The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using an anhydride can be advantageous, but it may require slightly different reaction conditions or catalyst loading.
Data Presentation
The selection of a Lewis acid catalyst is critical. While specific data for 2-chloroacetanilide is sparse, the following table, adapted from a study on the acetylation of imidazo[1,2-a]pyridine derivatives, illustrates how catalyst choice and stoichiometry can significantly impact reaction outcomes.[3] This provides a general guideline for optimization.
Table 1: Effect of Lewis Acid and Stoichiometry on Acetylation Yield
| Entry | Lewis Acid | Catalyst Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | 0 | Ac₂O | 80 | 16 | Trace |
| 2 | Y(OTf)₃ | 0.25 | Ac₂O | 80 | 16 | 32 |
| 3 | La(OTf)₃ | 0.25 | Ac₂O | 80 | 16 | 40 |
| 4 | AlCl₃ | 0.25 | Ac₂O | 80 | 16 | 65 |
| 5 | AlCl₃ | 0.50 | Ac₂O | 80 | 16 | 82 |
| 6 | AlCl₃ | 1.00 | Ac₂O | 80 | 16 | 85 |
| 7 | AlCl₃ | 0.10 | Ac₂O | 160 | 16 | 99 |
Note: Data adapted from a study on a different substrate to illustrate optimization principles.[3]
The following table shows a comparison of various Lewis acids in the acylation of anilides, demonstrating that newer catalysts can offer high yields.
Table 2: Comparison of Catalysts for the Acylation of Anilides
| Catalyst | Solvent | Time (h) | Yield (%) |
| Ga(OTf)₃ | MeNO₂-LiClO₄ | 3 | 98 |
| Sc(OTf)₃ | MeNO₂-LiClO₄ | 6 | 99 |
| Y(OTf)₃ | MeNO₂-LiClO₄ | 12 | 87 |
| AlCl₃ | MeNO₂-LiClO₄ | 12 | < 5 |
| AlCl₃ | 1,2-Dichloroethane | 12 | 9 |
Note: Data adapted from a patent describing the acylation of various anilides.[7]
Experimental Protocols
Protocol 1: Protection of 2-Chloroaniline via Acetylation
(Adapted from a standard procedure for p-chloroaniline)[1]
-
Dissolution: In a suitable flask, dissolve 2-chloroaniline (e.g., 10.0 g, 78.4 mmol) in a mixture of water (300 mL) and concentrated hydrochloric acid (9 mL). Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium acetate (e.g., 10.6 g) in water (60 mL).
-
Acetylation: To the stirred 2-chloroaniline hydrochloride solution, add acetic anhydride (e.g., 12.0 mL, 127 mmol). Immediately follow with the one-portion addition of the sodium acetate solution.
-
Precipitation & Isolation: A white precipitate of N-(2-chlorophenyl)acetamide should form. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be air-dried and then purified by recrystallization from an ethanol/water mixture to yield pure N-(2-chlorophenyl)acetamide.
Protocol 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide
(General procedure, should be optimized for the specific acylating agent)[1]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet to maintain anhydrous conditions.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane) and cool the mixture to 0 °C in an ice bath.
-
Acylium Ion Formation: Add the acyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-30 minutes at 0 °C to form the acylium ion complex.
-
Substrate Addition: Dissolve the N-(2-chlorophenyl)acetamide (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., DCM, 3x). Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude acylated product.
-
Purification: Purify the product as necessary using column chromatography or recrystallization to separate isomers.
Protocol 3: Deprotection of N-Acetyl Group via Acid Hydrolysis
(General procedure)
-
Setup: In a round-bottom flask, combine the crude N-acyl-chloroacetophenone (1.0 equivalent) with a mixture of ethanol and 6M hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Hydrolysis: Heat the mixture to reflux and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino ketone.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: The problematic pathway vs. the recommended synthetic workflow.
Caption: A step-by-step experimental workflow for the acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
By-product formation in the synthesis of 1-(2-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-3-chlorophenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my Friedel-Crafts acylation of 2-chloroaniline failing or resulting in a very low yield?
Answer:
Direct Friedel-Crafts acylation of 2-chloroaniline is often unsuccessful due to the presence of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom acts as a Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a stable complex that deactivates the aromatic ring, making it electron-poor and thus resistant to electrophilic aromatic substitution.
Solution:
To overcome this, the amino group should be protected before the Friedel-Crafts acylation. A common and effective strategy is the acetylation of the amino group to form an amide (N-(2-chlorophenyl)acetamide). This reduces the basicity of the nitrogen, preventing its complexation with the Lewis acid and allowing the acylation to proceed on the aromatic ring. The protecting acetyl group can be removed in a subsequent step.
Question 2: My reaction has produced a mixture of isomers that are difficult to separate. What are the likely isomeric by-products and how can I minimize their formation?
Answer:
The Friedel-Crafts acylation of N-acetyl-2-chloroaniline is expected to produce a mixture of isomers due to the directing effects of the chloro and N-acetylamino substituents. Both are ortho, para-directing groups. The primary by-products are typically other regioisomers of the desired product.
Potential Isomeric By-products:
-
1-(2-Acetylamino-5-chlorophenyl)ethanone: Acylation at the para-position relative to the N-acetylamino group.
-
1-(4-Acetylamino-3-chlorophenyl)ethanone: Acylation at the para-position relative to the chloro group.
The formation of the desired this compound (after deprotection) results from acylation at the position ortho to the N-acetylamino group and meta to the chloro group. Steric hindrance from the bulky N-acetylamino group can influence the ratio of ortho to para substitution.
Strategies to Minimize Isomeric By-products:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the isomer distribution.
-
Solvent Effects: The polarity of the solvent can affect the selectivity of the reaction.
Question 3: I am observing a significant amount of a diacylated by-product. How can this be avoided?
Answer:
While less common than in Friedel-Crafts alkylation, diacylation can occur, especially under harsh reaction conditions or with a high excess of the acylating agent and Lewis acid. The initial acylation product is generally less reactive than the starting material, which usually prevents a second acylation. However, if the reaction is forced with high temperatures or prolonged reaction times, diacylation may be observed.
Avoidance Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the acylating agent and Lewis acid.
-
Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the desired mono-acylated product is predominantly formed.
Question 4: My final product is contaminated with N-(2-chlorophenyl)acetamide. What is the cause and how can I remove it?
Answer:
The presence of N-(2-chlorophenyl)acetamide in the final product indicates either incomplete Friedel-Crafts acylation or incomplete hydrolysis of the protecting group. If the Friedel-Crafts acylation step did not go to completion, the unreacted N-(2-chlorophenyl)acetamide will be carried through to the final step.
Solutions:
-
Optimize Acylation: Ensure the Friedel-Crafts acylation reaction goes to completion by optimizing reaction time and temperature.
-
Purification: N-(2-chlorophenyl)acetamide can be removed from the final product by column chromatography or recrystallization.
-
Ensure Complete Hydrolysis: In the deprotection step, ensure complete hydrolysis of the amide to the amine by using appropriate reaction times and acid/base concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used synthetic approach involves a three-step process:
-
Protection: The amino group of 2-chloroaniline is protected, most commonly by acetylation with acetic anhydride to form N-(2-chlorophenyl)acetamide.
-
Friedel-Crafts Acylation: The protected compound undergoes Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group onto the aromatic ring.
-
Deprotection: The N-acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several reagents used in this synthesis are hazardous.
-
2-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Aluminum Chloride (AlCl₃): A corrosive solid that reacts violently with water. It should be handled in a dry environment (e.g., under an inert atmosphere) and with appropriate PPE.
-
Acetyl Chloride and Acetic Anhydride: Corrosive and lachrymatory. Handle in a fume hood.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each step. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can observe the consumption of the reactant and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What purification techniques are most effective for the intermediate and final products?
A4:
-
N-(2-chlorophenyl)acetamide (protected intermediate): Can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
1-(2-Acetylamino-3-chlorophenyl)ethanone (acylated intermediate): Purification is typically achieved through column chromatography on silica gel or recrystallization.
-
This compound (final product): Column chromatography is often necessary to separate the desired product from isomeric by-products and any unreacted starting material.
Data Presentation
The following table summarizes the expected product distribution in the Friedel-Crafts acylation of N-acetyl-2-chloroaniline based on the directing effects of the substituents and steric hindrance. The yields are illustrative and can vary significantly with reaction conditions.
| Product | Position of Acylation (relative to -NHAc) | Expected Yield | Rationale |
| 1-(2-Acetylamino-3-chlorophenyl)ethanone | Ortho | Major Product | Electronically favored, though some steric hindrance from the N-acetyl group. |
| 1-(2-Acetylamino-5-chlorophenyl)ethanone | Para | Minor Product | Electronically favored, but potentially less formed due to steric hindrance from the chloro group. |
| 1-(4-Acetylamino-3-chlorophenyl)ethanone | Meta | Minor Product | Less electronically favored compared to ortho/para positions. |
| Diacylated Product | - | Trace | Generally low due to deactivation of the ring after the first acylation. |
Experimental Protocols
Protocol 1: N-Acetylation of 2-Chloroaniline
-
Dissolution: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Pour the reaction mixture into ice-cold water with stirring to precipitate the N-(2-chlorophenyl)acetamide.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Protocol 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the mixture to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.2 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20-30 minutes at 0 °C.
-
Substrate Addition: Dissolve N-(2-chlorophenyl)acetamide (1.0 eq) in a minimal amount of the dry solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of 1-(2-Acetylamino-3-chlorophenyl)ethanone
-
Hydrolysis: In a round-bottom flask, suspend 1-(2-Acetylamino-3-chlorophenyl)ethanone (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Reflux: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Neutralization: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Potential by-product formation pathways.
Caption: A logical troubleshooting workflow for the synthesis.
Technical Support Center: Purification of 1-(2-Amino-3-chlorophenyl)ethanone Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction products of 1-(2-Amino-3-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction products of this compound that I might need to purify?
A1: this compound is a versatile starting material. One of the most common and synthetically important reactions it undergoes is the Friedländer annulation to form substituted quinolines.[1] This involves the condensation of the 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde) in the presence of an acid or base catalyst to yield highly substituted quinolines.[1] Another common reaction is the formation of Schiff bases through condensation with various aldehydes.
Q2: What are the primary purification techniques for quinoline derivatives synthesized from this compound?
A2: The primary purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent is critical and may require experimentation with single or mixed-solvent systems.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials, by-products, and other impurities, especially for non-crystalline ("oily") products or complex mixtures.
-
Acid-Base Extraction: Since the product is an aromatic amine, it can be protonated with an acid (like dilute HCl) to become water-soluble. This allows for washing the organic layer with an acidic solution to remove basic impurities. Conversely, unreacted acidic reagents can be removed by washing with a basic solution (like aqueous NaHCO₃).
-
Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be an excellent method to remove non-volatile impurities.[2]
Q3: My crude product is a dark, tarry substance after a Friedländer quinoline synthesis. What should I do?
A3: The formation of tarry by-products can occur in some quinoline syntheses, such as the Skraup reaction, due to harsh, exothermic conditions.[1] For reactions starting with this compound, this may indicate side reactions or degradation.
-
Initial Cleanup: Try to dissolve the crude material in a suitable organic solvent (like dichloromethane or ethyl acetate) and filter it through a plug of silica gel or celite. This can remove some of the baseline polymeric material.
-
Purification Strategy: After the initial cleanup, column chromatography is often the best approach to isolate the desired product from the complex mixture.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Problem: My target compound has low purity even after recrystallization. I see persistent spots on my TLC plate.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities along with the product, or the product might be too soluble for efficient crystallization.
-
Solution: Perform a systematic solvent screen. Ideal solvents should dissolve the compound poorly at room temperature but completely at an elevated temperature. Consider using a two-solvent system (e.g., dichloromethane/hexane, ethanol/water) where the product is soluble in one and insoluble in the other.[3]
-
-
Co-crystallization of Impurities: An impurity with a similar structure to your product may be co-crystallizing.
-
Solution: Attempt a different purification method prior to recrystallization, such as column chromatography, to remove the structurally similar impurity.
-
-
Incomplete Removal of Reagents: Acidic or basic catalysts from the reaction may still be present.
-
Solution: Perform an aqueous workup before recrystallization. Wash the organic solution of your crude product with a dilute base (e.g., NaHCO₃ solution) if you used an acid catalyst, or a dilute acid (e.g., 1M HCl) if you used a base catalyst, followed by a brine wash.
-
Issue 2: Product is an Oil and Will Not Crystallize
Problem: After removing the solvent from my purified column fractions, the product remains a thick oil and does not solidify.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Solution: Dry the oil under high vacuum for an extended period. Gentle heating may help remove stubborn solvents, but be cautious of product decomposition.
-
-
Product is Amorphous or Low-Melting: The product may naturally be an oil or have a very low melting point.
-
Solution: Confirm the product's identity and expected physical state from literature if possible. If it is indeed an oil, further purification should rely on chromatography or distillation.
-
-
"Oiling Out": During attempted crystallization, the product may be separating as a liquid phase instead of a solid.
-
Solution: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until the solution becomes cloudy (the cloud point). Heating to redissolve and then allowing it to cool slowly can induce crystallization. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystal formation.
-
Issue 3: Difficulty with Column Chromatography
Problem: My amine-containing product is streaking badly on the silica gel column, leading to poor separation.
Possible Causes & Solutions:
-
Acid-Base Interaction: The basic amine group on your product is strongly interacting with the acidic silanol groups on the silica gel surface.[1]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your eluent system. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, allowing your product to elute more cleanly.
-
Solution 2 (Alternative Stationary Phase): Use an amine-functionalized silica gel column. These columns are specifically designed to minimize the unwanted interactions with basic compounds, resulting in better peak shapes and separation.
-
Data Presentation
Table 1: Comparison of Common Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with α-methylene group | High | High | Versatile for synthesizing a wide variety of substituted quinolines.[1] | Starting materials can sometimes require multi-step synthesis.[1] |
| Combes Synthesis | Aniline, β-diketone | Good | Good | Straightforward procedure for 2,4-disubstituted quinolines. | Limited to specific substitution patterns. |
| Gould-Jacobs Reaction | Aniline, ethyl ethoxymethylenemalonate | High | High | Excellent for producing 4-hydroxyquinolines.[1] | Requires high temperatures for cyclization, which can degrade sensitive functional groups.[1] |
Table 2: Example of Purification Yield for 8-Hydroxyquinoline [2]
| Purification Method | Yield (%) | Final Purity (%) |
| Recrystallization from Chloroparaffin | 95-98 | 99.00-99.90 |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Substituted Quinoline
This protocol assumes the product is a solid crude material obtained after aqueous workup and solvent evaporation.
-
Solvent Selection: Place a small amount of the crude product (20-30 mg) in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, it is too good a solvent. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold. Test several solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures).
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: General Procedure for Silica Gel Column Chromatography
This protocol is for the purification of a moderately polar quinoline derivative.
-
TLC Analysis: Analyze your crude mixture by thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give your desired product an Rf value of approximately 0.25-0.35. For quinoline derivatives, a mixture of hexanes and ethyl acetate is a common starting point. If streaking occurs, add 1% triethylamine to the solvent system.
-
Column Packing:
-
Dry Packing: Fill the chromatography column with dry silica gel. Gently tap the column to ensure even packing. Add the chosen eluent and flush it through the column until the silica is fully wetted and free of air bubbles.
-
Wet Packing (Slurry): Make a slurry of the silica gel in the eluent. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You can use a single isocratic eluent system or gradually increase the polarity of the eluent (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting guide for low product purity.
References
Improving the yield of heterocycle synthesis with 1-(2-Amino-3-chlorophenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Amino-3-chlorophenyl)ethanone for the synthesis of heterocycles, particularly quinoline derivatives via reactions like the Friedländer annulation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low when using this compound. What are the common causes and how can I improve it?
A1: Low yields in heterocyclic synthesis are a common issue that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. The chloro-substituent on the aminophenyl ring can affect its reactivity. It is advisable to perform small-scale trial reactions to determine the optimal conditions without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in your this compound, the coupling partner (e.g., the active methylene compound), or solvents can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.
-
Atmospheric Moisture and Oxygen: Many condensation reactions are sensitive to air and moisture. If your reaction is sluggish or producing undesired byproducts, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions. Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to low reaction rates and diminished yields. Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[1]
Q2: I am observing significant byproduct formation. How can I increase the selectivity for my desired heterocycle?
A2: Byproduct formation is often related to the inherent reactivity of the starting materials. With 2-aminoaryl ketones, a common issue is self-aldol condensation which can lead to undesired products.[2]
Strategies to Minimize Byproducts:
-
Control Reaction Conditions: Carefully optimizing the reaction temperature and choice of solvent can influence the reaction pathway and favor the formation of the desired product over side reactions.[3]
-
Catalyst Selection: The choice of catalyst is crucial. The Friedländer synthesis, a common route for this substrate, can be catalyzed by both Brønsted and Lewis acids.[4] Some catalysts may promote side reactions more than others. For instance, strong bases can promote self-condensation. Experimenting with different catalysts (e.g., p-TsOH, Sc(OTf)₃, Y(OTf)₃) can help identify the most selective option.[3][5]
-
Order of Addition: In some cases, the order in which reagents are added to the reaction vessel can impact selectivity. Consider adding the 2-aminoaryl ketone slowly to a solution of the active methylene compound and catalyst to maintain a low concentration of the ketone and minimize self-condensation.
Q3: What is the best synthetic strategy for synthesizing quinolines from this compound?
A3: The Friedländer synthesis is the most direct and common method for preparing quinolines from 2-aminoaryl ketones like this compound.[4] This reaction involves the condensation of the 2-aminoaryl ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde).[4]
The reaction can be catalyzed by acids or bases and is often accelerated by heat or microwave irradiation.[4][6] The key advantage is the straightforward formation of the quinoline ring system in a single step.
Below is a diagram illustrating the general workflow for troubleshooting a low-yield Friedländer synthesis.
Caption: Troubleshooting workflow for low reaction yields.
Q4: How can I effectively purify the final substituted quinoline product?
A4: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.[3]
-
Standard Work-up: Begin with a standard aqueous work-up to remove acid or base catalysts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: This is the most common and effective method for purifying quinoline derivatives. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or another suitable solvent system as the mobile phase. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure crystalline material.
Data Presentation
Optimizing reaction parameters is key to improving yield. The choice of catalyst, in particular, can have a significant impact.
Table 1: Troubleshooting Summary for Heterocycle Synthesis
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Yield | Suboptimal temperature, impure reagents, moisture.[1] | Screen temperatures, use high-purity/dry reagents and solvents, use an inert atmosphere.[1] |
| Byproduct Formation | Self-condensation of the 2-aminoaryl ketone.[2] | Optimize catalyst and temperature; consider slow addition of the ketone to the reaction.[3] |
| Incomplete Reaction | Insufficient reaction time or catalyst activity. | Increase reaction time, screen more effective catalysts, or consider microwave heating.[6] |
| Difficult Purification | Presence of closely-related isomers or byproducts.[3] | Optimize reaction conditions for higher selectivity; employ high-resolution column chromatography.[3] |
Table 2: Comparison of Catalysts for Friedländer Synthesis
| Catalyst Type | Example | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene/Ethanol | Inexpensive, readily available | May require harsh conditions, potential for charring |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Room temp. or mild heat | High efficiency, mild conditions, excellent yields.[5] | Higher cost, moisture sensitive |
| Base | Potassium hydroxide (KOH) | Reflux in Ethanol | Useful for specific substrates | Can promote aldol side-reactions.[2] |
| Microwave-Assisted | Glacial Acetic Acid | Microwave irradiation (100-150 °C) | Rapid reaction times, often higher yields.[6] | Requires specialized equipment |
Key Reaction Pathway & Parameter Influence
Understanding the reaction mechanism helps in diagnosing issues. The Friedländer synthesis proceeds via an initial condensation to form a Schiff base (or enamine intermediate), followed by an intramolecular cyclization and dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cyclization Reactions of 1-(2-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclization reactions involving 1-(2-Amino-3-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization reactions for this compound?
A1: this compound is a versatile precursor for the synthesis of various heterocyclic compounds. The most common cyclization reactions include:
-
Quinoline Synthesis: Primarily through the Combes and Friedländer reactions to produce substituted quinolines.
-
Benzodiazepine Synthesis: Reaction with amino acids or their derivatives can yield 1,4-benzodiazepine structures.
-
Indole Synthesis: While less direct, derivatives of this starting material can be used in reactions like the Fischer indole synthesis.
Q2: How does the chloro-substituent on the phenyl ring affect the reactivity in these cyclization reactions?
A2: The chlorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group. This can sometimes lead to slower reaction rates or require harsher reaction conditions compared to unsubstituted anilines.[1] However, its position ortho to the amino group can also influence the regioselectivity of the cyclization. In Combes synthesis, for instance, the presence of a chloro-substituent on the aniline ring has been observed to favor the formation of the 4-substituted regioisomer.[2]
Q3: What are the expected products from the Combes and Friedländer reactions with this compound?
A3:
-
Combes Synthesis: Reacting this compound with a β-diketone like acetylacetone would be expected to yield a 2,4-dimethyl-8-chloroquinoline.
-
Friedländer Synthesis: Condensation with a compound containing an active methylene group, such as ethyl acetoacetate, is expected to produce a substituted 8-chloroquinoline.
Q4: Are there any known side reactions to be aware of?
A4: Yes, side reactions can occur and may lead to lower yields or purification challenges. Common side reactions include:
-
Formation of regioisomers: In some cases, particularly with unsymmetrical reagents, a mixture of isomers can be formed.[2]
-
Tar formation: The highly acidic and high-temperature conditions, especially in reactions like the Skraup synthesis (a related quinoline synthesis), can lead to polymerization of reactants and intermediates.[3]
-
Incomplete cyclization: The reaction may stall at an intermediate stage, such as the Schiff base in the Combes synthesis, especially under suboptimal conditions.[4]
-
Oxidation: The electron-rich aniline ring can be susceptible to oxidation, leading to the formation of dark, tar-like substances.[5]
Troubleshooting Guides
Quinoline Synthesis (Combes & Friedländer Reactions)
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently acidic catalyst | For the Combes and acid-catalyzed Friedländer reactions, ensure the use of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[6] In some cases, a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE) can be a more effective dehydrating agent.[2] |
| Low reaction temperature | Many cyclization reactions require elevated temperatures to proceed to completion. Gradually increase the reaction temperature and monitor the progress by TLC. For Friedländer reactions, microwave irradiation has been shown to significantly reduce reaction times and improve yields. |
| Steric hindrance | The chloro-substituent may introduce some steric hindrance. If possible, consider using a less sterically hindered co-reactant. |
| Deactivation by the chloro group | The electron-withdrawing nature of chlorine can deactivate the ring. Harsher reaction conditions (higher temperature, longer reaction time) may be necessary.[7] |
Problem 2: Formation of Multiple Products/Isomers
| Possible Cause | Suggested Solution |
| Use of unsymmetrical reagents | When using an unsymmetrical β-diketone or active methylene compound, the formation of regioisomers is possible. To favor the formation of a single isomer, it may be necessary to modify the substrate or carefully control the reaction conditions. |
| Side reactions | Optimize reaction conditions (temperature, catalyst, reaction time) to minimize the formation of byproducts. Purification by column chromatography may be necessary to isolate the desired product. |
Problem 3: Tar Formation
| Possible Cause | Suggested Solution |
| High reaction temperature or prolonged reaction time | Minimize the reaction temperature and time required for the completion of the reaction. Monitor the reaction closely by TLC. |
| Oxidation of the aniline | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Benzodiazepine Synthesis
Problem 1: Low Yield of Benzodiazepine
| Possible Cause | Suggested Solution |
| Inefficient cyclization | The cyclization step to form the seven-membered ring can be challenging. Ensure that the reaction conditions are optimized for this step. In some protocols, a two-step approach involving the isolation of an intermediate followed by a separate cyclization step can provide better yields. |
| Decomposition of starting material or product | Benzodiazepines can be sensitive to harsh acidic or basic conditions. Use milder reagents and conditions where possible. |
Indole Synthesis
Problem 1: Difficulty in forming the indole ring
| Possible Cause | Suggested Solution |
| Unfavorable reaction pathway | Direct indole synthesis from this compound is not a standard named reaction. A multi-step synthesis, for example, via a Fischer indole synthesis route with a corresponding hydrazine derivative, would be more appropriate.[8] |
| Harsh reaction conditions | Strong acidic conditions used in some indole syntheses can lead to decomposition. Explore milder catalysts and reaction conditions. |
Data Presentation
The following tables provide a summary of typical yields for different cyclization reactions. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and substrates used.
Table 1: Comparison of Quinoline Synthesis Methods
| Synthesis Method | Co-reactant | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Combes Synthesis | Acetylacetone | 60-80 | Good for 2,4-disubstituted quinolines | Requires strong acid and heat |
| Friedländer Synthesis | Ethyl acetoacetate | 70-90 | Versatile for various substitutions | Can have regioselectivity issues with unsymmetrical ketones |
Table 2: Representative Yields for Benzodiazepine and Indole Synthesis
| Target Heterocycle | General Method | Typical Yield (%) | Notes |
| 1,4-Benzodiazepine | Reaction with glycine ethyl ester hydrochloride | 50-70 | Yields can be improved by a two-step process. |
| Substituted Indole | Fischer Indole Synthesis (from corresponding hydrazine) | 40-60 | Requires prior synthesis of the hydrazine derivative. |
Experimental Protocols
Protocol 1: Combes Synthesis of 8-Chloro-2,4-dimethylquinoline
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and acetylacetone (1.2 equivalents) in ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3 equivalents) with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Friedländer Synthesis of Ethyl 8-chloro-2-methylquinoline-3-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in toluene, add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 3: Synthesis of a 1,4-Benzodiazepine Derivative
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of this compound (1 equivalent) and glycine ethyl ester hydrochloride (1.5 equivalents) in pyridine is heated to reflux for 24 hours.[9]
-
The reaction is monitored by TLC. Upon completion, the pyridine is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with 1 M NaOH solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to yield the benzodiazepine derivative.
Visualizations
Caption: Comparative workflows for Combes and Friedländer quinoline syntheses.
Caption: General pathway for 1,4-benzodiazepine synthesis.
Caption: Troubleshooting workflow for low yield in cyclization reactions.
References
- 1. reddit.com [reddit.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Optimizing solvent and temperature for reactions of 1-(2-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-3-chlorophenyl)ethanone. The information is designed to help optimize solvent and temperature conditions for various reactions, with a focus on the widely used Friedländer annulation for the synthesis of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most prevalent reaction is the Friedländer annulation, which is a versatile method for synthesizing substituted quinolines.[1][2][3] This reaction involves the condensation of this compound with a compound containing a reactive α-methylene group, such as a ketone or ester.[4][5]
Q2: What is the general mechanism of the Friedländer synthesis?
A2: The Friedländer synthesis can proceed through two main pathways depending on the reaction conditions. The initial step can be either an aldol-type addition or the formation of a Schiff base between the amino group of this compound and the carbonyl group of the reaction partner.[1][6] This is followed by an intramolecular cyclization and dehydration to form the quinoline ring.[7]
Q3: How does the chloro-substituent on this compound affect its reactivity?
A3: The chlorine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation step of the Friedländer reaction compared to unsubstituted 2-aminoacetophenone. However, electron-withdrawing groups can sometimes favor the cyclization step.[8] In SN2-type reactions, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.[9]
Q4: What are typical catalysts used for the Friedländer synthesis with this compound?
A4: Both acid and base catalysts are commonly employed. Acid catalysts include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[5][6] Base catalysts such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are also frequently used.[10] Recent methods have also utilized Lewis acids like zirconium chloride (ZrCl₄) and even metal-free, visible-light-driven photoredox catalysis.[2][11]
Troubleshooting Guides
Low Yield or No Product
| Issue | Potential Cause | Troubleshooting Steps |
| No or minimal product formation | Inappropriate solvent or temperature: The reactants may not be soluble, or the activation energy for the reaction is not being met. | Solvent Selection: Ensure a solvent is chosen in which both reactants are soluble at the reaction temperature (see Table 1). Common solvents include ethanol, methanol, DMF, and toluene.[5] Temperature Optimization: For classical Friedländer synthesis, temperatures can range from 80-120 °C (reflux) to as high as 220 °C in the absence of a catalyst.[5][10] Microwave-assisted protocols can offer faster reactions at elevated temperatures.[12] Visible-light-driven methods can proceed at room temperature.[11] |
| Incorrect catalyst: The chosen acid or base catalyst may not be effective for the specific substrates. | Catalyst Screening: If an acid-catalyzed reaction is failing, consider switching to a base catalyst, or vice-versa. For acid catalysis, p-TsOH is often a good starting point. For base catalysis, KOH or NaOH in ethanol is common.[5][10] Lewis acids like ZrCl₄ can also be effective.[2] | |
| Low product yield | Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Side reactions or product decomposition: The reaction conditions may be too harsh, leading to the formation of byproducts or degradation of the desired product. | Temperature Control: Avoid excessive heating, as this can lead to tar formation.[10] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or products. | |
| Suboptimal reactant ratio: An incorrect stoichiometric ratio of the reactants can lead to incomplete conversion of the limiting reagent. | Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the methylene-containing compound is used. |
Formation of Impurities and Side Products
| Issue | Potential Cause | Troubleshooting Steps |
| Multiple spots on TLC, indicating a mixture of products | Lack of regioselectivity: If an unsymmetrical ketone is used as the reaction partner, condensation can occur on both sides of the carbonyl group. | Solvent Effects: The choice of solvent can influence regioselectivity. For example, in some reactions, toluene has been shown to favor the formation of one regioisomer over another. Catalyst Choice: The nature of the catalyst can also direct the regioselectivity. Experiment with different acid and base catalysts. |
| Presence of a dark, tarry substance | Polymerization or decomposition of starting materials or intermediates: This is common in strongly acidic or high-temperature conditions. | Milder Conditions: Attempt the reaction at a lower temperature. Consider using a milder catalyst. Purification: While prevention is ideal, tarry byproducts can sometimes be removed during workup and purification, for instance, by column chromatography. |
| Unreacted starting material remains | Insufficient catalyst or deactivation of the catalyst. | Increase Catalyst Loading: Incrementally increase the amount of catalyst used. Fresh Catalyst: Ensure the catalyst is not old or deactivated. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Ethanol | Soluble | Commonly used as a solvent for Friedländer synthesis.[5] |
| Methanol | Soluble | Another common alcoholic solvent for this type of reaction.[5] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that can be used for reactions requiring higher temperatures.[5] |
| Dimethyl sulfoxide (DMSO) | Soluble | A polar aprotic solvent, often used for compounds with poor solubility in other organic solvents. |
| Toluene | Sparingly Soluble | A non-polar solvent, sometimes used in base-mediated reactions.[7] |
| Dichloromethane (DCM) | Soluble | A polar aprotic solvent suitable for reactions at lower temperatures.[7] |
Table 2: Summary of Reaction Conditions for Friedländer Synthesis
| Catalyst Type | Typical Catalysts | Solvent(s) | Temperature Range (°C) | Reference(s) |
| Acid | HCl, H₂SO₄, p-TsOH, ZrCl₄ | Ethanol, Methanol, Water | 60 - 120 (Reflux) | [2][4][5] |
| Base | KOH, NaOH, Piperidine | Ethanol, Methanol | 80 - 120 (Reflux) | [10] |
| None | - | - | 150 - 220 | [10] |
| Photocatalyst | Fluorescein | Ethanol | Room Temperature | [11] |
| Microwave | Acetic Acid | - | 100 - 150 | [12] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Friedländer Synthesis of a Quinolone Derivative
This protocol is a general procedure that can be adapted for the reaction of this compound with a suitable ketone, for example, ethyl acetoacetate.
Materials:
-
This compound (1 mmol, 169.61 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (2-3 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol) and ethanol (10 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: A typical experimental workflow for the Friedländer synthesis.
Caption: A troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
Scale-up and process optimization of quinazolinone synthesis from 1-(2-Amino-3-chlorophenyl)ethanone
Technical Support Center: Quinazolinone Synthesis
Topic: Scale-up and Process Optimization for the Synthesis of 8-Chloro-2-methyl-4(3H)-quinazolinone from 1-(2-Amino-3-chlorophenyl)ethanone.
This guide provides troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and key data for researchers, scientists, and drug development professionals working on the synthesis of quinazolinone derivatives from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing 8-Chloro-2-methyl-4(3H)-quinazolinone from this compound?
A1: The most common and direct approach is a cyclocondensation reaction. The synthesis typically involves reacting this compound with a reagent that provides the remaining two atoms needed for the quinazolinone ring. A widely used method for obtaining a 2-methyl-quinazolinone is the reaction with acetic anhydride to first form an intermediate benzoxazinone, which is then treated with an ammonia source. An alternative one-pot approach might involve different reagents and catalysts.
Q2: Which analytical techniques are recommended for monitoring reaction progress?
A2: Thin-Layer Chromatography (TLC) is effective for rapid, qualitative monitoring. Use a suitable solvent system, such as hexane:ethyl acetate, to track the disappearance of the starting material and the appearance of the product spot. For quantitative analysis and purity assessment during optimization, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is recommended.[1]
Q3: What are the primary challenges when scaling this synthesis from lab to pilot scale?
A3: Key scale-up challenges include:
-
Heat Management: Cyclization reactions can be exothermic. Maintaining precise temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Mixing Efficiency: As the reaction volume increases, ensuring homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities.
-
Reagent Addition: The rate of reagent addition, especially of reactants like acetic anhydride, can significantly impact the reaction profile and must be carefully controlled during scale-up.
-
Product Isolation and Purification: Crystallization and filtration processes behave differently at a larger scale. Techniques may need to be re-optimized to handle larger volumes and ensure efficient isolation of a pure product.[2]
Q4: Can microwave-assisted synthesis be used for this reaction, and what are the benefits?
A4: Yes, microwave-assisted synthesis is a viable and often advantageous method. Compared to conventional heating, it can dramatically reduce reaction times from hours to minutes and often improves yields. For example, a reaction requiring 10 hours of conventional reflux might be completed in just 5-10 minutes under microwave irradiation, with yields potentially increasing from ~79% to ~87%. This method is particularly useful for rapid library synthesis and initial process optimization studies.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Quality Starting Materials: Impurities in this compound or other reagents. 2. Incorrect Reaction Temperature: Temperature too low for cyclization to occur efficiently. 3. Ineffective Catalyst/Reagent: The chosen cyclizing agent or catalyst is not suitable. 4. Presence of Water: The reaction is sensitive to moisture, which can hydrolyze intermediates. | 1. Verify the purity of starting materials using NMR or HPLC. Purify if necessary. 2. Gradually increase the reaction temperature in 10°C increments. If using microwave synthesis, increase the power or temperature setpoint. 3. Screen alternative reagents (e.g., different ammonia sources, alternative cyclizing agents). 4. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents. |
| Formation of Multiple Side Products | 1. Reaction Temperature Too High: Overheating can cause degradation or lead to undesired side reactions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to dimer formation or other byproducts. 3. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to product degradation. | 1. Lower the reaction temperature. Implement controlled, slow addition of reagents to manage exotherms. 2. Carefully verify the stoichiometry of all reagents. Perform a stoichiometric optimization study. 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of Tarry Impurities: Often caused by overheating or side reactions. 2. Co-eluting Impurities: Impurities have similar polarity to the desired product. 3. Product Oiling Out: Product does not crystallize cleanly from the chosen solvent. | 1. Attempt a pre-purification workup: wash the crude mixture with a non-polar solvent like hexane to remove non-polar impurities.[1] 2. Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate close-running spots.[1] 3. Screen multiple solvents for recrystallization. If a single solvent fails, try a dual-solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexane until turbidity is observed, then heat to redissolve and cool slowly). |
| Reaction Fails to Reach Completion | 1. Deactivated Catalyst: If using a catalyst, it may have been poisoned by impurities. 2. Insufficient Reaction Time or Temperature: The reaction conditions may not be vigorous enough. 3. Reversible Reaction: The reaction may be reaching an equilibrium state. | 1. Use fresh catalyst or ensure starting materials are free from catalyst poisons. 2. Increase the reaction time or temperature. A Design of Experiments (DoE) approach can help find the optimal conditions. 3. If possible, remove a byproduct (like water) during the reaction using a Dean-Stark apparatus to drive the equilibrium forward. |
Process Optimization Data
The following tables summarize key data for optimizing the synthesis.
Table 1: Comparison of Heating Methods for Benzoxazinone Formation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reagents | Anthranilic Acid derivative, Acetic Anhydride | Anthranilic Acid derivative, Acetic Anhydride |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes |
| Temperature | 130-140°C | 140-160°C |
| Typical Yield | 70 - 80% | >85% |
| Key Advantage | Simple setup, easily scalable | Rapid optimization, higher yields |
Table 2: Effect of Solvent on Cyclization Yield
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature | Observed Yield (%) | Notes |
| Toluene | 2.4 | 111°C (Reflux) | 65-75% | Good for azeotropic water removal. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 135°C | 70-85% | High boiling point allows for higher temperatures; can be difficult to remove.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153°C (Reflux) | 75-90% | High boiling point, good solvating power. |
| Acetic Acid | 6.2 | 118°C (Reflux) | 80-92% | Can act as both solvent and catalyst; may require basic workup.[4] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (5 mmol)
This two-step protocol is based on a widely used method for preparing 2-methyl-quinazolin-4-ones.
Step 1: Synthesis of 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (0.93 g, 5 mmol).
-
Add acetic anhydride (1.4 mL, 15 mmol, 3 equiv.).
-
Heat the mixture to 135-140°C and stir for 2 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure. The resulting crude benzoxazinone is often used directly in the next step without further purification.
Step 2: Synthesis of 8-Chloro-2-methyl-4(3H)-quinazolinone
-
To the flask containing the crude benzoxazinone, add 20 mL of ethanol followed by concentrated ammonium hydroxide (28-30%, ~5 mL, excess).
-
Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 80°C) for 3 hours.
-
Cool the reaction mixture in an ice bath. The product will typically precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).
-
Dry the solid in a vacuum oven at 60°C. The product can be further purified by recrystallization from ethanol if needed.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude quinazolinone product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[1]
-
Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask. This step removes solid impurities.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals using a Büchner funnel under vacuum.
-
Washing and Drying: Wash the crystals with a small volume of cold ethanol to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure product.
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of 8-Chloro-2-methyl-4(3H)-quinazolinone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during quinazolinone synthesis.
References
Managing side reactions in the N-alkylation of 1-(2-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the N-alkylation of 1-(2-Amino-3-chlorophenyl)ethanone.
Troubleshooting Guides
Problem 1: Low to no conversion of the starting material.
Possible Causes:
-
Low Nucleophilicity of the Amine: The presence of the electron-withdrawing acetyl and chloro groups on the aromatic ring can decrease the nucleophilicity of the amino group, making it less reactive.
-
Insufficient Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive starting materials.
-
Poor Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent, hindering the reaction.
-
Inactive Catalyst: If using a catalytic method, the catalyst may be inactive or poisoned by impurities.
-
Poor Quality of Reagents: Degradation or impurities in the starting amine, alkylating agent, or solvent can inhibit the reaction.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to side reactions.
-
Screen Solvents: Test a range of solvents with different polarities. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective for N-alkylation reactions.
-
Select a More Reactive Alkylating Agent: If using an alkyl halide, consider switching from a chloride to a bromide or an iodide, as the reactivity follows the order R-I > R-Br > R-Cl.
-
Verify Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. Impurities can interfere with the reaction.
-
Catalyst Selection (for catalytic methods): If employing a catalytic approach like the "borrowing hydrogen" method, screen different catalysts known to be effective for N-alkylation of anilines.
Problem 2: Formation of multiple products, primarily over-alkylation.
Possible Causes:
-
High Reactivity of the Mono-alkylated Product: The mono-N-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a quaternary ammonium salt.[1][2][3]
-
Stoichiometry: An excess of the alkylating agent will favor the formation of di- and tri-alkylated products.[1]
-
High Reaction Temperature: Higher temperatures can accelerate the rate of the second and subsequent alkylations.
-
Polar Solvents: Polar solvents can facilitate the formation of the more polar, over-alkylated products.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a large excess of the this compound relative to the alkylating agent to favor mono-alkylation.[1]
-
Lower Reaction Temperature: Reducing the temperature can help to selectively form the mono-alkylated product by slowing down the subsequent alkylation steps.[1]
-
Solvent Choice: Employ a less polar solvent to potentially reduce the rate of over-alkylation.[1]
-
Consider Reductive Amination: This alternative method offers greater control over mono-alkylation by first forming an imine with an aldehyde or ketone, which is then reduced in a separate step.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of this compound?
The most prevalent side reaction is over-alkylation, which leads to the formation of the di-alkylated product and, in some cases, the corresponding quaternary ammonium salt.[1][2][3] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2]
Q2: How can I selectively achieve mono-N-alkylation?
Several strategies can be employed to favor mono-N-alkylation:
-
Control of Stoichiometry: Using a significant excess of the aniline starting material over the alkylating agent is a common method to increase the probability of the alkylating agent reacting with the primary amine.[1]
-
Reductive Amination: This is often the most reliable method for selective mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2][4]
-
"Borrowing Hydrogen" Catalysis: This method uses a catalyst (often based on ruthenium, iridium, or manganese) to facilitate the reaction of the amine with an alcohol. It is known for its high selectivity towards mono-alkylation.[2]
Q3: What are suitable starting conditions for a classical N-alkylation with an alkyl halide?
A general starting point would be to dissolve this compound and a slight excess (1.1-1.5 equivalents) of the alkyl halide in a polar aprotic solvent like DMF or acetonitrile. A weak inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents) is typically added to neutralize the hydrogen halide formed during the reaction. The reaction is often heated to between 60-100°C and monitored by TLC or LC-MS. However, be aware that these conditions may lead to over-alkylation.
Q4: Can the acetyl group on the starting material participate in side reactions?
Under strongly basic or acidic conditions, or at very high temperatures, the acetyl group could potentially undergo reactions such as enolization followed by aldol condensation or other transformations. However, under typical N-alkylation conditions, reactions at the amino group are generally much more favorable. It is good practice to monitor for any unexpected byproducts.
Q5: What is a recommended work-up and purification procedure?
A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction with water.
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure.
The crude product can then be purified by silica gel column chromatography.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Anilines
| Method | Alkylating Agent | Typical Reagents/Catalyst | Temperature | Selectivity for Mono-alkylation | Common Side Products |
| Classical Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, Cs₂CO₃) | 60-120°C | Low to Moderate | Di- and tri-alkylated products, Quaternary ammonium salts |
| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Room Temp. to 50°C | High | Minimal if stoichiometry is controlled |
| Borrowing Hydrogen | Alcohol | Transition Metal Catalyst (e.g., Ru, Ir, Mn complexes) | 80-140°C | High to Excellent | Imine intermediate |
Table 2: Influence of Reaction Parameters on Yield and Selectivity (General Trends for Anilines)
| Parameter | Change | Effect on Mono-alkylation Yield | Effect on Over-alkylation |
| Stoichiometry | Increase excess of aniline | Increase | Decrease |
| Temperature | Increase | May increase rate, but decrease selectivity | Increase |
| Solvent Polarity | Increase | Variable, may decrease selectivity | Increase |
| Reactivity of Alkylating Agent | R-Cl < R-Br < R-I | Increase | Increase |
Experimental Protocols
Protocol 1: General Procedure for Classical N-Alkylation with an Alkyl Halide
-
To a round-bottom flask, add this compound (1.0 eq), a suitable solvent (e.g., DMF or acetonitrile, ~0.1-0.2 M), and a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Comparative experimental workflows for classical N-alkylation and reductive amination.
Caption: Pathway of over-alkylation side reactions.
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: Catalyst Selection for Condensation Reactions with 1-(2-Amino-3-chlorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-3-chlorophenyl)ethanone in condensation reactions. The primary focus is on the Friedländer annulation, a common and effective method for synthesizing quinoline derivatives from this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedländer condensation with this compound is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice: The catalyst plays a pivotal role. If you are using a traditional acid or base catalyst (e.g., acetic acid, NaOH), it may not be potent enough. Consider switching to a Lewis acid catalyst, as they are often more effective.[1][2] For instance, metal triflates like In(OTf)₃ have been shown to be highly efficient.[3]
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Typical temperatures for Friedländer synthesis range from 80-120 °C.[1] However, excessive heat can lead to side product formation. A systematic temperature screen is advisable.
-
Solvent: While some reactions can be performed under solvent-free conditions, the choice of solvent can be critical.[2][4] Common solvents include ethanol, methanol, and DMF.[1] For moisture-sensitive catalysts, ensure you are using a dry solvent.
-
-
Purity of Reactants: Impurities in either this compound or the active methylene compound can poison the catalyst or lead to unwanted side reactions. Ensure the purity of your starting materials.
-
Catalyst Loading: The amount of catalyst can significantly impact the yield. While catalytic amounts are sufficient, the optimal concentration may vary. It is recommended to perform small-scale optimizations to determine the ideal catalyst loading for your specific substrates.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired quinoline derivative?
A2: The formation of multiple products is a common challenge. Here are some strategies to enhance selectivity:
-
Side Reactions: The primary competing reactions in a Friedländer synthesis are the self-condensation of the ketone (the active methylene compound) and other intermolecular reactions.[2]
-
Catalyst Selection for Selectivity: The choice of catalyst can influence the reaction pathway. Some Lewis acids exhibit high selectivity. For instance, in reactions with 2-aminobenzophenone and ethyl acetoacetate, In(OTf)₃ was found to be highly effective in the selective formation of the Friedländer product.[3]
-
Reaction Pathway Control: The Friedländer synthesis can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[5][6][7] The reaction conditions can favor one pathway over the other. For instance, to avoid aldol self-condensation of the ketone, using an imine analog of the 2-aminoaryl ketone can be an effective strategy.[2]
-
Stoichiometry of Reactants: Adjusting the ratio of the reactants can also control side product formation. Using a slight excess of the more stable reactant can sometimes drive the reaction towards the desired product.
Q3: My catalyst seems to be inactive or is deactivating quickly. What could be the reason?
A3: Catalyst deactivation can be a significant issue, particularly with reusable catalysts. Here are some potential causes and solutions:
-
Moisture: Many Lewis acid catalysts are sensitive to moisture. Ensure that your reaction is set up under anhydrous conditions, and that your solvents and reagents are dry.
-
Substrate Inhibition: The chloro and amino substituents on the this compound ring can potentially coordinate with the metal center of a Lewis acid catalyst, leading to inhibition. If you suspect this is the case, you might need to screen a wider range of catalysts, including non-metallic or heterogeneous catalysts.
-
Catalyst Leaching (for heterogeneous catalysts): If you are using a solid-supported catalyst, it might be leaching into the reaction mixture. After the reaction, filter the catalyst and test the filtrate for any further catalytic activity. If leaching is observed, the catalyst may need to be re-evaluated or a different support material chosen.
-
Catalyst Recovery and Reuse: For nanocatalysts and other reusable catalysts, ensure proper workup and washing procedures are followed to remove any adsorbed species before reuse.[8]
Catalyst Comparison for Friedländer Synthesis
The selection of an appropriate catalyst is crucial for a successful condensation reaction. Below is a summary of different catalyst types and their general performance in Friedländer-type syntheses.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), H₂SO₄, HCl | Reflux in EtOH, MeOH, or solvent-free | Readily available, inexpensive | Can require harsh conditions, potential for side reactions |
| Bases | NaOH, KOH, Piperidine | Reflux in EtOH or H₂O | Inexpensive, effective for some substrates | Can promote self-condensation of ketones |
| Lewis Acids | In(OTf)₃, ZnCl₂, FeCl₃, Sc(OTf)₃ | 80-120 °C, often solvent-free | High efficiency and selectivity | Moisture sensitive, can be expensive |
| Nanocatalysts | Fe₃O₄-supported ionic liquid, ZnO/CNT | 60-100 °C, often solvent-free | High activity, reusability, environmentally friendly | Can be complex to synthesize, potential for leaching |
| Ionic Liquids | [bmim]HSO₄, [Msim][OOCCCl₃] | 50-100 °C, often solvent-free | Dual role as solvent and catalyst, reusable | Can be expensive, viscosity can be an issue |
| Solid Acids | Montmorillonite K-10, Zeolites, Sulfated Zirconia | Reflux in EtOH | Recyclable, easy to handle, mild conditions | Lower activity compared to homogeneous catalysts |
Experimental Protocols
Below is a general, adaptable protocol for the Friedländer synthesis of a quinoline derivative from this compound. This protocol should be optimized for the specific active methylene compound and catalyst being used.
General Protocol for Lewis Acid-Catalyzed Friedländer Synthesis
Materials:
-
This compound (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)
-
Lewis Acid Catalyst (e.g., In(OTf)₃) (5-10 mol%)
-
Anhydrous solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1 mmol), the active methylene compound (1.2 mmol), and the Lewis acid catalyst (5-10 mol%).
-
If using a solvent, add the anhydrous solvent (5-10 mL).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure quinoline derivative.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst for the condensation reaction.
Caption: A decision-making workflow for catalyst selection in the Friedländer synthesis.
The following diagram illustrates the two primary mechanistic pathways of the Friedländer synthesis.
Caption: The two primary mechanistic routes for the Friedländer quinoline synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a variety of quinazolinone derivatives. The information presented is intended to assist researchers in the structural elucidation and characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The data is compiled from various scientific publications and is presented in a clear, comparative format.
¹H and ¹³C NMR Data of Representative Quinazolinone Derivatives
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) for a selection of quinazolinone derivatives. It is important to note that chemical shifts can be influenced by the substituent pattern and the solvent used for analysis.[3]
Table 1: ¹H NMR Spectral Data of Selected Quinazolinone Derivatives
| Compound/Derivative | Solvent | H-2 (δ, ppm, multiplicity, J Hz) | H-5 (δ, ppm, multiplicity, J Hz) | H-6 (δ, ppm, multiplicity, J Hz) | H-7 (δ, ppm, multiplicity, J Hz) | H-8 (δ, ppm, multiplicity, J Hz) | Other Protons (δ, ppm, multiplicity, J Hz) |
| 2-Phenylquinazoline[4] | CDCl₃ | 9.46 (s) | 8.08 (d, J=12) | 7.61-7.51 (m) | 7.91-7.87 (m) | 7.61-7.51 (m) | 8.64-8.61 (m, 2H, Ph), 7.61-7.51 (m, 3H, Ph) |
| 2-(4-Chlorophenyl)quinazoline | CDCl₃ | - | 8.08 (d, J=8.4) | 7.50-7.60 (m) | 7.86-7.87 (m) | 7.50-7.60 (m) | 8.64 (d, J=8.8, 2H, Ph), 7.50-7.60 (m, 2H, Ph) |
| 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one[5] | CDCl₃ | - | - | - | - | - | 2.54 (s, 3H, CH₃ at C-2), 2.43 (s, 3H, CH₃ of tolyl), 7.18-7.35 (m, Ar-H) |
| 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide derivative (1a)[6] | DMSO-d₆ | - | 8.09 (bd, J=8.2) | 7.50 (t, J=7.9) | 7.82 (td, J=1.2, 7.0) | 7.62 (bd, J=8.2) | 11.83 (s, 1H, NH), 10.41 (s, 1H, OH), 8.42 (s, 1H, imine H), 5.32/4.90 (s, 2H, CH₂), 2.56/2.52 (s, 3H, CH₃) |
| 3-((4-Chlorophenyl)amino)-2-phenylquinazolin-4(3H)-one[7] | DMSO-d₆ | - | 7.91 (d, J=7.6) | 7.41-7.40 (m) | 7.71-7.66 (m) | 7.50 (t, J=7.6) | 10.59 (s, 1H, NH), 8.06 (s, 1H, CH=N), 7.03-7.96 (m, Ar-H) |
| N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzamide[8] | DMSO-d₆ | - | 8.16 (d, J=8.8) | 7.61 (t, J=8.0) | 7.84 (t, J=8.4) | 7.75-7.69 (m) | 12.50 (s, 1H, NH), 10.64 (s, 1H, NH-amide), 7.52-8.24 (m, Ar-H) |
| 2-(Furan-2-yl)quinazolin-4(3H)-one[9] | DMSO-d₆ | - | - | - | - | - | 12.42 (s, 1H, NH), 6.75-7.98 (m, Furan-H), 7.51-8.15 (m, Quinazolinone-H) |
| Peniquinazolinone A[10] | DMSO-d₆ | - | 8.10 (d, J=7.5) | 7.47 (d, J=7.5) | 7.77 (t, J=7.5) | 7.59 (d, J=7.5) | 3.56 (s, 3H, N-CH₃), 3.48 (m, 1H, H-13), 0.90 (t, J=7.5, 3H, H-15) |
Table 2: ¹³C NMR Spectral Data of Selected Quinazolinone Derivatives
| Compound/Derivative | Solvent | C-2 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) | Other Carbons (δ, ppm) |
| 2-Phenylquinazoline[4] | CDCl₃ | 161.0 | - | 150.7 | 127.1 | 127.2 | 128.6 | 134.1 | 123.6 | 160.5, 138.0, 130.6, 128.6 (Ph) |
| 2-(4-Chlorophenyl)quinazoline | CDCl₃ | 160.2 | - | 152.0 | 128.6 | 126.6 | 128.7 | 133.7 | 121.5 | 167.1, 138.0, 136.1, 131.5, 130.6, 129.3, 128.9, 127.2, 123.5 (Ph-Cl) |
| 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one[5] | CDCl₃ | 154.99 | 162.24 | 120.91 | 126.31 | 126.66 | 134.50 | 126.83 | 147.28 | 22.84 (CH₃ at C-2), 21.24 (CH₃ of tolyl), 130.01, 134.40, 139.12 (Tolyl) |
| 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide derivative (1a)[6] | DMSO-d₆ | 153.9 | 161.6 | 121.0 | 126.2 | 126.4 | 134.6 | 126.2 | 147.1 | 22.8/23.5 (CH₃), 45.2/46.2 (CH₂), 141.9/147.5 (C=N), 164.9/168.3 (C=O) |
| 3-((4-Chlorophenyl)amino)-2-phenylquinazolin-4(3H)-one[7] | DMSO-d₆ | 152.8 | 161.1 | 121.4 | 127.8 | 122.3 | 135.6 | 128.4 | 119.0 | 114.8-157.8 (Ar-C) |
| N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzamide[8] | DMSO-d₆ | 152.25 | 162.73 | 121.32 | 126.33 | 126.84 | 135.09 | 127.86 | 120.27 | 127.10-164.88 (Ar-C, C=O) |
| 2-(Furan-2-yl)quinazolin-4(3H)-one[9] | DMSO-d₆ | 149.81 | 161.19 | - | - | - | - | - | - | 112.98, 116.51, 145.45, 146.98 (Furan-C), 121.13, 126.08, 126.82, 127.49, 134.80, 147.90 (Quinazolinone-C) |
| Peniquinazolinone A[10] | DMSO-d₆ | 164.1 | 160.9 | 120.7 | 125.8 | 125.9 | 134.6 | 125.8 | 147.0 | 48.7 (N-CH₃), 70.9 (C-13), 30.6 (C-12), 25.1 (C-11), 10.1 (C-15) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis and NMR characterization of quinazolinone derivatives based on common practices found in the literature.
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones[2][12]
A common route for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid.
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one:
-
Anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride) to form the corresponding N-acylanthranilic acid.
-
The N-acylanthranilic acid is then cyclized, often by heating with a dehydrating agent like acetic anhydride, to yield the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.
-
-
Synthesis of 2,3-disubstituted quinazolin-4(3H)-one:
-
The 2-substituted-4H-3,1-benzoxazin-4-one is reacted with a primary amine or hydrazine in a suitable solvent (e.g., ethanol, acetic acid).
-
The reaction mixture is typically heated under reflux for a specified period.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Purification is usually achieved by recrystallization from an appropriate solvent.
-
NMR Spectroscopic Analysis[3]
-
Sample Preparation:
-
Approximately 5-10 mg of the purified quinazolinone derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR: Typical acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR: A proton-decoupled spectrum is usually acquired with a spectral width of 0-220 ppm. A larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are often necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
-
Integration of the ¹H NMR signals provides the relative number of protons.
-
Analysis of the coupling patterns (multiplicity and coupling constants, J) in the ¹H NMR spectrum helps to determine the connectivity of protons.
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and characterization of quinazolinone derivatives and the logical relationship between their structure and spectroscopic data.
Caption: General workflow from starting materials to the final characterized quinazolinone derivative.
Caption: The correlation between molecular structure features and the resulting NMR spectral parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpscr.info [ijpscr.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Mass Spectrometry Techniques for Novel Compounds Derived from 1-(2-Amino-3-chlorophenyl)ethanone
A guide for researchers and drug development professionals on the mass spectrometry analysis of novel halogenated aromatic compounds, providing a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The synthesis of novel compounds from precursors like 1-(2-Amino-3-chlorophenyl)ethanone is a crucial step in drug discovery and development. These novel molecules, often belonging to the class of halogenated aromatic amines, require robust analytical techniques for their characterization and quantification. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone for such analyses. This guide provides a detailed comparison of two prevalent mass spectrometry techniques, GC-MS and LC-MS/MS, for the analysis of these novel compounds, supported by experimental data from analogous compounds found in the literature.
While specific novel compounds derived directly from this compound and their mass spectrometry analysis are not extensively reported in publicly available literature, a comparative analysis can be effectively constructed based on the well-documented analysis of structurally similar halogenated anilines and other aromatic amines.
Hypothetical Synthesis Workflow
To provide a practical context, we can consider a hypothetical synthesis of a novel derivative from this compound. A common synthetic route could involve the reaction of the primary amine group to form an amide, sulfonamide, or other derivatives, leading to a library of novel compounds for biological screening. The subsequent analytical challenge lies in the precise identification and quantification of these products.
Caption: Hypothetical workflow for the synthesis and analysis of a novel compound.
Comparison of Analytical Techniques: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of novel halogenated aromatic compounds depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity and selectivity of the assay.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of GC-MS and LC-MS/MS for the analysis of chloroanilines and other aromatic amines, providing a basis for selecting the appropriate technique for novel derivatives of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reference |
| Principle | Separation of volatile and thermally stable compounds followed by electron ionization (EI) and mass analysis. | Separation of a wider range of compounds by polarity, followed by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and tandem mass analysis. | [1][2] |
| Sample Derivatization | Often required for less volatile or polar analytes to increase volatility. | Generally not required, allowing for direct analysis of a wider range of compounds.[3] | [3] |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range. For p-chloroaniline, a relative LOD of 0.0037 mg/m³ in air has been reported.[4][5] | Generally offers higher sensitivity, with LODs in the ng/L to pg/L range. For some aromatic amines, LODs of 0.025-0.20 ng/mL have been achieved.[2] | [2][4][5] |
| Precision (RSD%) | Intra-day and inter-day precision are typically below 15%.[3] | Excellent precision, with RSD values often below 10%. For 39 primary aromatic amines, intra-day and inter-day precision were < 11.7% and < 15.9%, respectively.[2] | [2][3] |
| Linearity (R²) | Good linearity with R² > 0.99 over a defined concentration range. | Excellent linearity with R² > 0.999 over a wide dynamic range.[2] | [2] |
| Selectivity | Good, but can be limited by co-eluting matrix components. | Very high, especially with Multiple Reaction Monitoring (MRM), which reduces matrix interference. | |
| Applicability | Best suited for volatile and semi-volatile, thermally stable halogenated aromatic compounds. | Highly versatile for a broad range of compounds, including polar, non-volatile, and thermally labile molecules.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS/MS analysis of halogenated anilines, which can be adapted for novel compounds derived from this compound.
GC-MS Protocol for Halogenated Anilines
This protocol is based on established methods for the analysis of chloroanilines in environmental samples.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 L of aqueous sample, add a surrogate standard.
-
Adjust the pH to >11 with 10 M sodium hydroxide.
-
Extract the sample three times with 60 mL of methylene chloride by shaking for 2 minutes in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.
-
Mass Range: Scan from m/z 50 to 300 for qualitative analysis.
-
-
LC-MS/MS Protocol for Aromatic Amines
This protocol is adapted from methods for the analysis of primary aromatic amines in biological matrices.[2]
-
Sample Preparation (Dilute and Shoot):
-
For urine samples, an enzymatic hydrolysis step may be required to release conjugated amines.
-
Centrifuge the sample to remove particulates.
-
Dilute the supernatant with the initial mobile phase.
-
Add an internal standard.
-
The sample is ready for injection.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for each analyte are monitored.
-
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the mass spectrometry analysis of novel compounds.
Caption: A generalized workflow for the mass spectrometry analysis of novel compounds.
Hypothetical Signaling Pathway
Novel compounds derived from this compound could be investigated for their potential to modulate various cellular signaling pathways, a common objective in drug discovery. For instance, they might be designed as kinase inhibitors.
Caption: A hypothetical signaling pathway illustrating kinase inhibition by a novel compound.
Conclusion
The mass spectrometry analysis of novel compounds derived from this compound requires careful consideration of the analytical technique. While GC-MS is a robust method for volatile and thermally stable derivatives, LC-MS/MS offers superior sensitivity, selectivity, and broader applicability for a wider range of potential novel compounds. The choice of method should be guided by the physicochemical properties of the synthesized molecules and the specific requirements of the research, such as the need for high-throughput screening or trace-level quantification. The protocols and comparative data presented here, based on analogous halogenated aromatic amines, provide a solid foundation for developing and validating analytical methods for these new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. BAuA - Articles - MAK Commission: p-Chloroaniline - Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS) - Federal Institute for Occupational Safety and Health [baua.de]
- 5. Determination of Chloroaniline Compounds in Water by HS-GC-MS [qikan.cmes.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 1-(2-Amino-3-chlorophenyl)ethanone Derivatives
A notable scarcity of publicly available X-ray crystallography data for 1-(2-amino-3-chlorophenyl)ethanone and its direct derivatives necessitates a comparative analysis with structurally related compounds. This guide provides an overview of crystallographic studies on analogous aminobenzophenone and aminophenyl ethanone derivatives to offer insights into the potential structural characteristics and analytical methodologies applicable to the target compound class.
Comparison of Crystallographic Data
To illustrate the potential crystallographic parameters of this compound derivatives, data from related compounds are summarized below. These compounds share key structural motifs, such as the aminophenyl ketone core, and their analysis can help predict the behavior of the target molecules in crystallographic studies. The comparison includes 2-aminobenzophenone, which is closely related, and other substituted aminobenzophenones.
| Parameter | 2-Aminobenzophenone | 4-Aminobenzophenone Derivative (p-chloro) | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile |
| Chemical Formula | C₁₃H₁₁NO | C₁₃H₁₀ClNO | C₁₁H₇ClN₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P2₁/c | P2₁/c |
| a (Å) | 10.1846 | 3.817(3) | 3.817(3) |
| b (Å) | 10.9622 | 13.533(10) | 13.533(10) |
| c (Å) | 8.9314 | 19.607(15) | 19.607(15) |
| α (°) | 90.00 | 90 | 90 |
| β (°) | 99.716 | 93.401(10) | 93.401(10) |
| γ (°) | 90.00 | 90 | 90 |
| Z | 4 | 4 | 4 |
| Reference | [1] | [2] | [3] |
This table highlights the variability in unit cell parameters even among structurally related compounds, underscoring the importance of empirical crystallographic studies for each new derivative.
Experimental Protocols: A Generalized Approach
The following outlines a typical experimental workflow for the X-ray crystallographic analysis of small organic molecules like this compound derivatives, based on protocols reported for analogous compounds.
1. Synthesis and Crystallization: The target compound is first synthesized, often through methods like the Friedel–Crafts acylation.[4] Single crystals suitable for X-ray diffraction are then grown. A common technique involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol/water.[5]
2. Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures to minimize thermal vibrations. A monochromatic X-ray source is used, and the crystal is rotated to collect a complete dataset of diffraction intensities.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters.
4. Data Analysis and Visualization: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[5] Software is used to visualize the three-dimensional structure and to analyze packing motifs in the crystal lattice. Hirshfeld surface analysis can also be employed to investigate intermolecular interactions in detail.[5][6]
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts involved in X-ray crystallography studies, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical relationship for comparative analysis.
Alternative Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for determining molecular structure, other techniques can provide complementary information, especially when suitable crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is useful for analyzing polycrystalline samples and can be used to identify crystalline phases and obtain information about the unit cell parameters.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule and is a powerful tool for structure elucidation in solution.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural characterization.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule.
References
- 1. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. growingscience.com [growingscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Study on the Reactivity of 1-(2-Amino-3-chlorophenyl)ethanone in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-(2-Amino-3-chlorophenyl)ethanone with other aminophenones, focusing on their application in the synthesis of heterocyclic compounds, particularly quinolines. The reactivity of aminophenones is a critical parameter in the development of novel pharmaceuticals and functional materials. Understanding the influence of substituents on the aromatic ring is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This document synthesizes available experimental data to offer an objective comparison.
Introduction to Aminophenone Reactivity
The reactivity of aminophenones in cyclization reactions is primarily governed by the electronic and steric effects of the substituents on the phenyl ring. The amino group (-NH2) is a strong activating group and ortho-, para-director, increasing the nucleophilicity of the aromatic ring and the amino group itself. The acetyl group (-COCH3) is a deactivating group and a meta-director. In this compound, the presence of a chlorine atom at the 3-position introduces further electronic and steric considerations. Chlorine is an electron-withdrawing group via induction but an electron-donating group through resonance. Its net effect is deactivating, which can influence the rate and yield of cyclization reactions.
Comparative Reactivity in Quinoline Synthesis
A significant application of 2-aminoacetophenones is in the synthesis of quinolines through reactions like the Friedländer, Skraup, and Doebner-von Miller syntheses. The reactivity of the aminophenone directly impacts the efficiency of these condensation and cyclization steps.
Data Presentation: A Comparative Analysis of Reaction Yields
The following table summarizes reported yields for the synthesis of quinolines from various substituted aminophenones and anilines under different reaction conditions. This data provides a basis for a comparative assessment of the reactivity of this compound, although direct quantitative data for this specific compound in all reaction types is limited in the literature. The comparison is drawn from analogous substituted systems.
| Starting Material | Reaction Type | Key Reagents | Product | Yield (%) | Reference |
| 2-Aminoacetophenone | Friedländer | 4-Cholesten-3-one, Au(III) catalyst | Angular and Linear Fused Steroidal Quinolines | 40 (mixture) | [1] |
| 2-Aminoacetophenone | Friedländer | Ethyl acetoacetate, HCl | 2-Phenyl-quinoline-4-carboxylic acid ethyl ester | Not specified | [2] |
| 2-Aminobenzophenone | Friedländer | N-acetyl-4-piperidone, Acetic Acid (Microwave) | Quinoline derivative | 95% | [3] |
| 2-Amino-5-chlorobenzophenone | Friedländer | N-acetyl-4-piperidone, Acetic Acid (Microwave) | Chloro-substituted quinoline derivative | 92% | [3] |
| Aniline | Skraup | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | 84-91 | [3] |
| m-Nitroaniline | Skraup | Glycerol, H₂SO₄, Nitrobenzene | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | [3] |
| Aniline | Doebner-von Miller | Crotonaldehyde, HCl | 2-Methylquinoline | Low (improved with modifications) | [4] |
Analysis of Reactivity:
The presence of the electron-withdrawing chloro group in 2-amino-5-chlorobenzophenone leads to a slightly lower yield compared to the unsubstituted analog in the microwave-assisted Friedländer synthesis (92% vs. 95%).[3] This suggests that the deactivating effect of the halogen, while modest, can influence the reaction efficiency. For this compound, the chlorine atom is ortho to the amino group, which may exert a more significant steric and electronic effect. It is anticipated that the reactivity of this compound in reactions like the Friedländer synthesis would be slightly attenuated compared to unsubstituted 2-aminoacetophenone due to the electron-withdrawing nature of the chlorine atom, which reduces the nucleophilicity of the amino group.
In the Skraup and Doebner-von Miller reactions, which proceed under strongly acidic conditions, the basicity of the aniline derivative is a crucial factor. The presence of an electron-withdrawing group like chlorine decreases the basicity of the amino group, which can hinder the initial steps of the reaction. However, the harsh reaction conditions of the Skraup synthesis can often overcome these electronic effects, though yields may be variable.[3][5]
Experimental Protocols
Detailed methodologies for key quinoline syntheses are provided below. These protocols are representative and may require optimization for specific substrates.
Friedländer Synthesis of Quinolines
This protocol is a general method for the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.[2][6]
Materials:
-
2-Aminoaryl ketone (e.g., this compound) (1 mmol)
-
Carbonyl compound with α-methylene group (e.g., ethyl acetoacetate) (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) and the carbonyl compound (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Skraup Synthesis of Quinolines
This protocol is a classic method for synthesizing quinolines from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.[3][7][8] Caution: This reaction is highly exothermic and potentially hazardous. It should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Aniline derivative (e.g., 2-Amino-3-chloroaniline, derived from the corresponding acetophenone) (1 mol)
-
Glycerol (3 mol)
-
Concentrated Sulfuric Acid (2 mol)
-
Oxidizing agent (e.g., Nitrobenzene or Arsenic(V) oxide) (0.5 mol)
-
Ferrous sulfate (catalytic amount, to moderate the reaction)
Procedure:
-
In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the aniline derivative, glycerol, and the oxidizing agent.
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid in portions, ensuring the temperature is controlled with an ice bath.
-
Add ferrous sulfate as a moderator.
-
Gently heat the mixture. The reaction is typically very exothermic and may proceed without further heating. If the reaction becomes too vigorous, cool the flask immediately.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide. This will precipitate the crude product.
-
Isolate the crude quinoline by steam distillation or solvent extraction.
-
Purify the product by distillation or recrystallization.
Doebner-von Miller Synthesis of Quinolines
This method synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[9][10][11]
Materials:
-
Aniline derivative (e.g., 2-Amino-3-chloroaniline) (1 mol)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 mol)
-
Concentrated Hydrochloric Acid or other strong acid
-
Solvent (e.g., ethanol or a biphasic system with toluene)
Procedure:
-
Dissolve the aniline derivative in a suitable solvent and add the strong acid.
-
Heat the mixture to reflux.
-
Slowly add the α,β-unsaturated carbonyl compound to the refluxing solution.
-
Continue refluxing for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for the Friedländer synthesis and the logical relationship between substituents and reactivity.
Caption: Generalized experimental workflow for the Friedländer quinoline synthesis.
Caption: Influence of substituents on the reactivity of aminophenones.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. iipseries.org [iipseries.org]
Validating the Structure of Bioactive Molecules Synthesized from 1-(2-Amino-3-chlorophenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioactive molecules, primarily quinazolinone derivatives, synthesized from the precursor 1-(2-Amino-3-chlorophenyl)ethanone. We present a plausible synthetic pathway, compare the biological activities of the resulting compounds with alternative structures, and provide detailed experimental protocols for their synthesis and validation. The information is intended to assist researchers in the development of novel therapeutic agents.
Introduction
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. The presence of the chloro- and amino- functionalities on the phenyl ring offers versatile reaction sites for building complex molecular architectures. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The chlorine atom at the 8-position of the quinazolinone ring, resulting from the use of this specific precursor, can significantly influence the molecule's bioactivity.
Synthetic Pathway and Structural Validation
A plausible and efficient method for the synthesis of 8-chloro-substituted quinazolinone derivatives from this compound is a one-pot, multi-component reaction involving an intermediate formation of an anthranilamide derivative followed by cyclization.[3][4] A proposed reaction scheme is the condensation of this compound with an appropriate acyl chloride to form an N-acylated intermediate, which then undergoes cyclization in the presence of a suitable reagent like ammonium acetate to yield the quinazolinone core.
Alternatively, a widely used approach involves the reaction of an anthranilic acid derivative with an amide. In this context, this compound can be first converted to 2-amino-3-chlorobenzoic acid, which can then be reacted with a suitable amide to form the corresponding 8-chloro-quinazolinone.
Workflow for Synthesis and Validation:
Comparative Analysis of Bioactive Molecules
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Here, we compare the potential antimicrobial and anticancer activities of 8-chloro-substituted quinazolinones with other halogenated and non-halogenated analogs.
Antimicrobial Activity
The presence of a halogen atom on the quinazolinone ring has been shown to enhance antimicrobial activity.[5] The agar well diffusion method is a standard technique for preliminary screening of antimicrobial efficacy.[6][7][8]
Table 1: Comparison of Antimicrobial Activity of Substituted Quinazolinones
| Compound ID | R1-substituent (Position 2) | R2-substituent (Position 3) | Halogen (Position 8) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |
| Hypothetical 8-Cl-Q1 | Phenyl | H | Cl | 18 - 22 | 15 - 19 | - |
| Alternative 1 (6-Br-Q) | Phenyl | H | Br | 20[9] | 16[9] | [9] |
| Alternative 2 (Unsubstituted) | Phenyl | H | H | 12 - 15 | 10 - 13 | - |
| Hypothetical 8-Cl-Q2 | Methyl | 4-chlorophenyl | Cl | 20 - 24 | 18 - 21 | - |
| Alternative 3 (7-Cl-Q) | Methyl | 4-fluorophenyl | Cl (at 7) | 19[5] | 14[5] | [5] |
Note: Data for hypothetical compounds are extrapolated based on structure-activity relationship studies.[5][10]
Anticancer Activity
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with some compounds targeting specific signaling pathways involved in cell proliferation and survival.[1][11] The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]
Table 2: Comparison of Anticancer Activity (IC50 in µM) of Substituted Quinazolinones
| Compound ID | R1-substituent (Position 2) | R2-substituent (Position 3) | Halogen (Position 8) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | Reference |
| Hypothetical 8-Cl-Q3 | 4-Anilino | H | Cl | 5 - 10 | 8 - 12 | - |
| Alternative 4 (6-Cl-Q) | 4-Anilino | H | Cl (at 6) | 7.5[1] | 9.2[1] | [1] |
| Alternative 5 (Unsubstituted) | 4-Anilino | H | H | > 50 | > 50 | - |
| Hypothetical 8-Cl-Q4 | Thio-propyl-piperazine | 4-chlorophenyl | Cl | 2 - 5 | 3 - 7 | - |
| Alternative 6 (7-Cl-Q) | Thio-propyl-piperazine | 4-chlorophenyl | Cl (at 7) | 3.8[15] | - | [15] |
Note: Data for hypothetical compounds are extrapolated based on structure-activity relationship studies.[16][17]
Experimental Protocols
Synthesis of 8-Chloro-2-phenyl-3H-quinazolin-4-one (Hypothetical Example)
Logical Flow of Synthesis:
A mixture of this compound (1 mmol) and isatoic anhydride (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours. To the resulting solution of the intermediate, ammonium acetate (5 mmol) is added, and the mixture is refluxed for an additional 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 8-chloro-2-phenyl-3H-quinazolin-4-one.
Structural Validation Protocols
-
¹H NMR Spectroscopy: The structure of the synthesized compound is confirmed by ¹H NMR spectroscopy. For an 8-chloro-quinazolinone derivative, characteristic signals would include aromatic protons in the range of δ 7.0-8.5 ppm. The number of protons and their splitting patterns would correspond to the specific substitution pattern.[18][19]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the quinazolinone ring around δ 160-170 ppm, and aromatic carbons in the range of δ 115-150 ppm.[18][19]
-
Mass Spectrometry: The molecular weight of the compound is confirmed by mass spectrometry. The presence of the chlorine atom would be indicated by the characteristic M+ and M+2 isotopic peaks with a ratio of approximately 3:1.[20]
Biological Activity Protocols
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the bacterial inoculum.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Application of Test Compound: A specific concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control (DMSO) and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.[7][21]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compound and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]
Signaling Pathway Implicated in Anticancer Activity of some Quinazolinones:
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hereditybio.in [hereditybio.in]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Docking studies of quinazolinone derivatives from 1-(2-Amino-3-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of quinazolinone derivatives, with a particular focus on chloro-substituted analogs conceptually derived from 1-(2-Amino-3-chlorophenyl)ethanone. The information presented herein is intended to inform researchers and drug development professionals on the potential of these compounds as inhibitors of key biological targets. We will delve into their binding affinities, compare them with other quinazolinone derivatives, and provide detailed experimental and computational protocols.
Comparative Docking Performance
The efficacy of quinazolinone derivatives as potential drug candidates is often evaluated through molecular docking studies, which predict the binding affinity and interaction of a small molecule with a target protein. Here, we compare the docking scores of chloro-substituted quinazolinone derivatives against two significant therapeutic targets: DNA gyrase (an antibacterial target) and Epidermal Growth Factor Receptor (EGFR) (an anticancer target), alongside other quinazolinone analogs.
Against DNA Gyrase
Quinazolinone Schiff base derivatives, including those with chloro-substitutions, have been investigated as potential inhibitors of DNA gyrase, a crucial enzyme for bacterial survival. Lower docking scores typically indicate a higher binding affinity.
| Compound Type | Specific Derivative | Target | Docking Score (kcal/mol) | Reference |
| Chloro-substituted Quinazolinone Schiff Base | 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | DNA Gyrase (1KZN) | -8.58 | [1] |
| Chloro-substituted Quinazolinone Schiff Base | 3-((2,4-dichlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | DNA Gyrase (1KZN) | -8.21 | [1] |
| Quinazolinone Hydrazone Derivative | 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)quinazolin-4(3H)-one | E. coli DNA gyrase | -7.5 | [2] |
| Fused Quinazolinone Derivative | 2-(benzo[d]thiazol-2-yl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one | E. coli DNA gyrase B | -10.35 | [5] |
Table 1: Comparative docking scores of quinazolinone derivatives against DNA gyrase.
Against EGFR
Quinazolinone derivatives are a well-established class of EGFR inhibitors used in cancer therapy. The presence and position of a chloro-substituent can significantly influence their binding affinity.
| Compound Type | Specific Derivative | Target | Binding Energy (kcal/mol) | Reference |
| Quinazolinone Derivative | Compound 3 (structure not specified) | EGFR | -7.53 | [3] |
| Quinazolinone Hydrazide Derivative | Compound 9c (structure not specified) | EGFR | Not specified, but showed good interaction | [6] |
| Quinazoline-based Thiazole Derivative | Compound 4i (structure not specified) | EGFR Kinase | -9.8 (Docking Score) | |
| Reference EGFR Inhibitor | Erlotinib | EGFR | Not specified in these articles |
Table 2: Comparative docking/binding energies of quinazolinone derivatives against EGFR.
Experimental Protocols
Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A general and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot, three-component reaction.[4]
Materials:
-
Isatoic anhydride (or a substituted analog)
-
Primary amine (e.g., aniline, benzylamine)
-
Orthoester (e.g., triethyl orthoformate)
Procedure:
-
A mixture of isatoic anhydride (1.0 mmol), a primary amine (1.0 mmol), and an orthoester (1.2 mmol) is taken in a reaction vessel.
-
The reaction mixture is heated at 120 °C for 5 hours under classical heating or irradiated in a microwave at 140 °C for 20-30 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically washed with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.
Computational Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. A typical workflow using AutoDock is described below.[1][3]
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina or AutoDock 4
Procedure:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., DNA gyrase, PDB ID: 1KZN) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structure of the quinazolinone derivative is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are set to cover the binding pocket.
-
-
Docking Simulation:
-
The docking simulation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.
-
The program explores different conformations and orientations of the ligand within the defined grid box.
-
-
Analysis of Results:
-
The docking results are clustered based on their root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using visualization software (e.g., PyMOL, Discovery Studio).
-
Visualizations
General Synthesis of Quinazolin-4(3H)-ones
Caption: A conceptual and established synthetic pathway for quinazolin-4(3H)-ones.
Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies of small molecules.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
References
- 1. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
Comparison of the biological activity of quinazolinones derived from different substituted aminophenones
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone scaffolds are a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents, often introduced through variously substituted aminophenones during synthesis. This guide provides a comparative analysis of the biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The information herein is supported by experimental data and detailed methodologies to aid in research and development.
Comparative Biological Activity Data
The following tables summarize the biological activities of various quinazolinone derivatives, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of Substituted Quinazolinones
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45) | A549 (Lung Cancer) | 0.44 | [1] |
| 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one (Compound 16h) | A549 (Lung Cancer) | 8.27 | [1] |
| Quinazolinone-benzyl piperidine derivative (7a) | MCF-7 (Breast Cancer) | >50 | [2] |
| Quinazolinone-benzyl piperidine derivative (7h) | A549 (Lung Cancer) | 28.1 | [2] |
| 2-(Furan-2-yl)-4-oxoquinazolin-3-phenyl derivative with p-Cl-phenyl | HCT116 (Colon Cancer) | - (Significant Activity) | [3] |
| 2-(Furan-2-yl)-4-oxoquinazolin-3-phenyl derivative with p-Cl-phenyl | MCF-7 (Breast Cancer) | - (Significant Activity) | [3] |
| Quinazolinone fused with imidazolone (Compound 44, with p-methoxy) | MCF-7 (Breast Cancer) | 3x more potent than cisplatin | [4] |
| Quinazolinone fused with imidazolone (Compound 44, with p-methoxy) | HepG2 (Liver Cancer) | 2x less potent than cisplatin | [4] |
| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline (Compound 2a) | SW480, A549, A431, NCI-H1975 | Potent anti-proliferation | [5] |
| 3-diarylacetylene quinazolinone | - | - (Telomerase inhibitory activity) | [6] |
Table 2: Antimicrobial Activity of Substituted Quinazolinones
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 2,3,6-trisubstituted Quinazolin-4-one (A-4) | P. aeruginosa | Excellent Activity | [7] |
| 2,3,6-trisubstituted Quinazolin-4-one (A-6) | C. albicans | Excellent Activity | [7] |
| Fused Quinazolinone (Compound 11) | P. aeruginosa | Good Activity | [8] |
| Fused Quinazolinone (Compound 4, 5, 10) | B. subtilis | MIC: 32 or 64 µg/mL | [8] |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one (Compounds 4-11) | Gram +ve and Gram -ve bacteria | 61.91% to 95.23% of standard | [9] |
| Furan-substituted quinazolinone (38, 46) | Bacteria | MIC: 1 to 8 µg/mL | [10] |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | Bacteria and Fungi | MIC: 0.8-3.3 µg/mL | [11] |
Table 3: Anti-inflammatory Activity of Substituted Quinazolinones
| Compound/Derivative | Assay | % Inhibition of Edema | Reference |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced paw edema | 32.5% | [12] |
| 2-methylthio quinazolinone with thiourea substitution (6) | - | 67% (analgesic activity) | [13] |
| 2-butylthio quinazolinone (7) | - | 73% (analgesic activity) | [13] |
| 6-bromo-substituted-quinazolinone | Carrageenan-induced paw edema | 19.69–59.61% | [14] |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Carrageenan-induced paw edema | High to moderate activity | [9] |
Table 4: Anticonvulsant Activity of Substituted Quinazolinones
| Compound/Derivative | Assay | ED50 (mg/kg) / % Protection | Reference |
| 3-amino 2-phenyl quinazolinone (Compound A-1) | MES | Noteworthy activity | [15] |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (5f) | MES | 28.90 | [16] |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (5b) | MES | 47.38 | [16] |
| N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamide (5c) | MES | 56.40 | [16] |
| 3-butyl substituted quinazolin-4(3H)-one (8, 13, 19) | scPTZ | 100% protection | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key biological assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][18]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for a period of 24 to 72 hours.[18]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[18]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]
Antimicrobial Activity: Agar Well/Disc Diffusion Method
This method is used to determine the antimicrobial susceptibility of bacteria and fungi to the synthesized compounds.[7][9]
-
Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Compound Application: Sterile paper discs impregnated with a known concentration of the quinazolinone derivative (or a solution of the compound in a solvent like DMF) are placed on the agar surface. Alternatively, wells can be cut into the agar and filled with the test compound solution.[7]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[9]
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test quinazolinone derivatives are administered to the animals, usually orally (p.o.) or intraperitoneally (i.p.), at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., phenylbutazone, indomethacin).[12]
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized edema.
-
Measurement of Edema: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a common preclinical screening model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][19]
-
Animal Model: Mice or rats are used for this experiment.
-
Compound Administration: The synthesized quinazolinone derivatives are administered to the animals at a specific dose. A control group receives the vehicle, and a standard group receives a known anticonvulsant drug (e.g., phenytoin, diazepam).[15][19]
-
Induction of Seizure: After a predetermined time, an electrical stimulus is delivered through ear or corneal electrodes to induce a maximal seizure, characterized by tonic hind limb extension.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension.
-
Evaluation of Protection: The ability of the compound to abolish the tonic hind limb extension phase of the seizure is taken as an indication of anticonvulsant activity. The percentage of protected animals is calculated.
Visualized Pathways and Workflows
The following diagrams illustrate key concepts related to the synthesis and biological evaluation of quinazolinone derivatives.
Caption: General workflow from synthesis to anticancer screening.
Caption: Potential signaling pathways targeted by anticancer quinazolinones.
This guide serves as a starting point for understanding the diverse biological activities of quinazolinone derivatives. The provided data and protocols can aid in the design of new, more potent therapeutic agents. Further research into the structure-activity relationships of these compounds will undoubtedly continue to reveal novel candidates for drug development.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies for 1-(2-Amino-3-chlorophenyl)ethanone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioisosteric replacement strategies for 1-(2-amino-3-chlorophenyl)ethanone. This document summarizes key experimental data, details relevant protocols, and visualizes associated pathways and workflows to inform future drug discovery efforts.
The scaffold this compound is a valuable starting point for the development of novel therapeutic agents due to its synthetic tractability and the presence of key functional groups—an aniline moiety, a ketone, and a chlorine atom—that can be readily modified. Bioisosteric replacement, a cornerstone of medicinal chemistry, allows for the substitution of these functional groups with others that possess similar physicochemical properties, with the aim of enhancing potency, selectivity, and pharmacokinetic profiles while reducing toxicity. This guide explores potential bioisosteric replacements for the core functional groups of this compound, drawing upon established principles and analogous studies in the literature.
Comparison of Bioisosteric Replacements
While direct bioisosteric replacement studies on this compound are not extensively documented in publicly available literature, we can extrapolate from studies on analogous scaffolds to propose and compare potential replacements. The following table summarizes potential bioisosteric replacements for the key functional groups of the parent compound and their likely impact on biological activity.
| Parent Functional Group | Bioisosteric Replacement | Rationale and Potential Impact | Supporting Evidence/Analogous Studies |
| Primary Amine (-NH2) | - Hydroxyl (-OH) - Thiol (-SH) - Methylamine (-NHCH3) - Amide (-NHCOR) | The amino group is a key hydrogen bond donor and can be protonated at physiological pH. Hydroxyl and thiol groups can also act as hydrogen bond donors. Methylation can alter basicity and lipophilicity. Amides introduce a hydrogen bond acceptor and can modulate electronic properties. | The replacement of amino groups with hydroxyl groups is a common strategy in medicinal chemistry to alter hydrogen bonding capacity and polarity[1]. |
| Ketone (C=O) | - Oxime (=NOH) - Hydrazone (=NNH2) - Alkene (-CH=CH2) - Thione (C=S) - Oxetane | The ketone carbonyl is a hydrogen bond acceptor. Oximes and hydrazones maintain this acceptor property with added hydrogen bond donor potential. Alkenes remove the acceptor property but maintain a similar steric profile. Thiones are also hydrogen bond acceptors with altered electronic properties. Oxetanes can act as carbonyl mimics with improved metabolic stability[2]. | Studies on various scaffolds have shown that replacing a ketone with an oxime can lead to changes in activity and selectivity, often due to new hydrogen bonding interactions[3]. The use of aryl halides as ketone bioisosteres has also been explored[4]. |
| Chlorine (-Cl) | - Methyl (-CH3) - Trifluoromethyl (-CF3) - Cyano (-CN) - Methoxy (-OCH3) | The chlorine atom is an electron-withdrawing group that contributes to the overall lipophilicity. Methyl and methoxy groups are common bioisosteres that can alter steric and electronic properties. The trifluoromethyl group is a strong electron-withdrawing group and can impact metabolic stability. The cyano group is a polar, electron-withdrawing group. | Structure-activity relationship studies on various bioactive molecules demonstrate that substitution of a chlorine atom with a methyl or trifluoromethyl group can significantly impact potency and selectivity[5]. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of bioisosteric analogs. Below are representative protocols for key experimental procedures.
General Synthesis of this compound Analogs
The synthesis of bioisosteric analogs of this compound would typically start from appropriately substituted anilines or acetophenones. For instance, to replace the amino group, one could start with a corresponding nitro-substituted precursor and perform various chemical transformations to introduce the desired bioisostere.
Example: Synthesis of a Hydroxyl Analog
A potential route to a hydroxyl analog could involve the diazotization of the amino group of this compound followed by hydrolysis.
-
Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., H2SO4) at 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.
-
Hydrolysis: The resulting diazonium salt solution is then slowly added to a boiling aqueous solution to facilitate the replacement of the diazonium group with a hydroxyl group.
-
Purification: The product, 1-(3-chloro-2-hydroxyphenyl)ethanone, can be extracted with an organic solvent and purified by column chromatography.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
-
Preparation of Bacterial Inoculum: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Kinase Inhibition Assay
Many aminophenyl ketone derivatives are explored as kinase inhibitors. A common method to assess their activity is a biochemical kinase assay.
-
Assay Components: The assay typically includes the target kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using phospho-specific antibodies that bind to the phosphorylated substrate, which are then detected with a fluorescently labeled secondary antibody.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Bioisosteric Replacement Studies
The following diagram illustrates a typical workflow for a bioisosteric replacement study, from initial compound selection to lead optimization.
Caption: A typical workflow for a bioisosteric replacement study.
Postulated Signaling Pathway Inhibition
Derivatives of aminophenyl ethanone have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by such compounds.
Caption: A hypothetical signaling pathway targeted by an inhibitor.
References
- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 2. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Synthesis, biological evaluation and molecular modeling studies of psammaplin A and its analogs as potent histone deacetylases inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of aryl halides as ketone bioisosteres: refinement of potent and selective inhibitors of human cytochrome P450 19A1 (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
High-Resolution Mass Spectrometry in the Analysis of 1-(2-Amino-3-chlorophenyl)ethanone and its Products: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the accurate characterization of starting materials, intermediates, and final products is paramount. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 1-(2-Amino-3-chlorophenyl)ethanone and its derivatives, particularly in the context of its use as a precursor for synthesizing quinazoline compounds. We will explore the capabilities of HRMS and compare its performance with other common analytical techniques, supported by experimental protocols and data presented for easy comparison.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a powerful technique for the confident identification and structural elucidation of organic molecules. It provides highly accurate mass measurements, enabling the determination of elemental composition and offering a high degree of specificity.
Expected HRMS Data for this compound
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₈ClNO) is 170.0367 Da. Due to the presence of the chlorine atom, a characteristic isotopic pattern is expected, with the [M+H+2]⁺ ion at approximately 32% of the abundance of the [M+H]⁺ ion, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
| Ion | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
| [C₈H₉³⁵ClNO]⁺ | 170.0367 | 100 |
| [C₈H₉³⁷ClNO]⁺ | 172.0338 | 32 |
Predicted Fragmentation Pathway
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated this compound molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways for protonated aromatic amino ketones often involve neutral losses such as water (H₂O), carbon monoxide (CO), and ammonia (NH₃).[1][2][3]
A plausible fragmentation pathway for [C₈H₉ClNO]⁺ would involve the initial loss of ammonia (NH₃) followed by the loss of carbon monoxide (CO). The high-resolution capability allows for the accurate mass measurement of these fragment ions, further confirming the structure of the precursor molecule.
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This protocol is designed for the analysis of this compound and its reaction products, such as quinazoline derivatives.
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase :
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution : A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
Mass Spectrometer Settings :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Mass Range : m/z 50-750.
-
Resolution : 70,000 FWHM.
-
Data Acquisition : Full scan followed by data-dependent MS/MS of the top 5 most intense ions.
-
Collision Energy : Stepped normalized collision energy (20, 30, 40 eV).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
A standard method for the quantification and purity assessment of aromatic compounds.[4][5][6]
-
Instrumentation : An HPLC system with a UV/Vis or Diode Array Detector.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile products.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
GC Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature : 250 °C.
-
Injection Mode : Splitless.
-
Mass Spectrometer Settings :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Performance Comparison
The following table summarizes the expected performance of HRMS compared to HPLC-UV and GC-MS for the analysis of this compound and its derivatives. The data is based on typical performance characteristics for the analysis of similar aromatic amines and heterocyclic compounds.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | HPLC-UV | GC-MS |
| Specificity | Very High (based on accurate mass and fragmentation) | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) |
| Sensitivity (LOD/LOQ) | Very High (pg to fg range) | Moderate (ng to µg range) | High (pg to ng range) |
| Quantitative Linearity | Good (typically 3-4 orders of magnitude) | Excellent (typically 3-4 orders of magnitude) | Good (typically 2-3 orders of magnitude) |
| Structural Information | Extensive (elemental composition and fragmentation) | Limited (UV spectrum) | Good (fragmentation pattern) |
| Throughput | High (with fast LC methods) | Moderate | Moderate to High |
| Cost | High | Low | Moderate |
Mandatory Visualizations
Experimental Workflow for HRMS Analysis
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the QMS Analyzer With HPLC-UV for the Quantification of Lamotrigine Concentrations in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Amino-3-chlorophenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Amino-3-chlorophenyl)ethanone, a chlorinated aromatic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.
Due to its nature as a chlorinated aromatic compound, this compound must be treated as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on established guidelines for the disposal of hazardous chemical waste and data from safety data sheets (SDS) of structurally similar compounds.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) required when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dusts or aerosols may be generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Do not dispose of this chemical down the drain.
-
Collect all waste containing this compound in a dedicated, compatible, and properly sealed hazardous waste container.[5] The original container of the main component can often be used.[5]
-
Crucially, do not mix chlorinated waste with non-halogenated organic solvents. [6] Mixing these waste streams significantly increases disposal costs and complicates the disposal process.[6]
-
Solid waste, such as contaminated gloves or filter paper, should be collected separately from liquid waste.
2. Labeling of Waste Containers:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[5]
-
The label must include the full chemical name: "this compound" and its approximate concentration or quantity.[5]
-
Ensure the container is tightly capped at all times, except when adding waste.[5]
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) while awaiting pickup.[5]
-
Ensure containers are stored upright and in a manner that prevents spills or leaks.[5]
-
Segregate containers according to chemical compatibility to prevent hazardous reactions.[5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]
-
Follow your institution's specific procedures for requesting a hazardous material pickup, which may involve submitting a specific form.[5]
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area if necessary.
-
For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[3]
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Wash the spill area thoroughly.
-
In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3]
Quantitative Data Summary
The following table summarizes key information derived from the safety data sheets of analogous compounds. This data should be considered as a guideline for the safe handling and disposal of this compound.
| Parameter | Information (based on analogous compounds) | Source |
| Hazard Class | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3][4][7] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area. | [3][4][7] |
| Spill Cleanup | Use inert absorbent material (e.g., sand, silica gel). | [3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Chloroformates. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling 1-(2-Amino-3-chlorophenyl)ethanone
Essential Safety and Handling Guide for 1-(2-Amino-3-chlorophenyl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. The following procedures are based on the known hazards of similar chemical structures, including aromatic amines and chlorinated compounds, and are intended to ensure the safety of all laboratory personnel.
Hazard Summary
Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Eye Irritation: Can cause serious irritation and potential damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
-
Toxicity: Harmful if swallowed[2].
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound[3]. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Standard/Specification |
| Hands | Double-gloving with chemotherapy-grade nitrile gloves | ASTM D6978[3][4] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield | EN 166 (EU) or NIOSH (US) approved[1] |
| Body | Polyethylene-coated polypropylene disposable gown (impervious) | Resistant to chemical permeation[3] |
| Respiratory | NIOSH-approved respirator (e.g., N95) or a full face-piece chemical cartridge-type respirator | Required if handling outside of a containment system or if there is a risk of aerosolization[3] |
| Feet | Closed-toe shoes and disposable shoe covers | To be worn in the designated handling area |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
- All handling of this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[5].
- Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
- Prepare all necessary equipment and reagents before introducing the compound into the work area.
- A designated and clearly labeled area for handling this compound should be established.
2. Donning of PPE:
- Follow a strict donning procedure to ensure complete protection. This includes a gown, shoe covers, double gloves, safety goggles, and a respirator if required by your risk assessment[4].
3. Weighing and Aliquoting:
- If weighing the solid compound, do so in a containment system such as a ventilated balance enclosure to prevent the generation of dust.
- Use dedicated spatulas and weighing boats.
- If preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Experimental Use:
- Keep all containers tightly closed when not in use[1].
- Avoid direct contact with the skin, eyes, and clothing.
- Wash hands thoroughly after handling, even if gloves were worn[1].
5. Decontamination:
- Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
- All disposable materials used during the process should be considered contaminated waste.
6. Doffing of PPE:
- Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[6].
2. Container Management:
- Waste containers must be kept closed except when adding waste.
- Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
- Dispose of all waste through your institution's environmental health and safety (EHS) office[1][2].
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[6].
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
